NSC 66811
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEENRMPCSWFMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290119 | |
| Record name | NSC-66811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6964-62-1 | |
| Record name | 6964-62-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-66811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NSC 66811
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 66811 is a small molecule inhibitor that has garnered significant interest in cancer research due to its specific mechanism of action targeting a critical protein-protein interaction in the p53 signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction. This document details the molecular interactions, downstream cellular consequences, and relevant experimental protocols for studying this compound. Quantitative data is presented in a structured format, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for research and therapeutic development.
Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction
The primary and most well-characterized mechanism of action of this compound is the disruption of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3][4]
Under normal physiological conditions, p53 activity is kept at a low level, in large part through its interaction with MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53. This creates a negative feedback loop, as p53 itself is a transcriptional activator of the MDM2 gene. In many cancers, the overexpression of MDM2 leads to the excessive degradation of wild-type p53, thereby abrogating its tumor-suppressive functions.
This compound functions by binding directly to MDM2 in the same hydrophobic pocket that p53 occupies.[3] By competitively inhibiting the binding of p53 to MDM2, this compound effectively prevents the MDM2-mediated ubiquitination and degradation of p53. This leads to the stabilization and accumulation of functional p53 protein within the cell.
Quantitative Data
| Parameter | Value | Description |
| Ki (Inhibition Constant) | 120 nM | Dissociation constant for the binding of this compound to MDM2.[1][2][3][4] |
| Cellular Assay Concentrations | 5 - 25 µM | Effective concentrations used in cell-based assays to induce p53 accumulation.[1] |
Downstream Cellular Consequences of MDM2-p53 Disruption
The stabilization and activation of p53 by this compound initiates a cascade of downstream cellular events, consistent with the restoration of p53's tumor-suppressive functions.
Activation of p53 and Upregulation of Target Genes
Upon release from MDM2-mediated inhibition, p53 can function as a transcription factor. This leads to the increased expression of several p53 target genes. Notably, this compound treatment results in the dose-dependent accumulation of p53, MDM2 (due to the intact p53-MDM2 feedback loop), and p21cip1/waf1.[4] The protein p21 is a potent cyclin-dependent kinase (CDK) inhibitor.
Cell Cycle Arrest
The upregulation of p21 is a key event that mediates the cellular response to p53 activation by this compound. p21 inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression. This inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, preventing the proliferation of cancer cells.[3]
Induction of Apoptosis
In addition to inducing cell cycle arrest, the activation of p53 can also trigger programmed cell death, or apoptosis. This is another critical tumor-suppressive function of p53. By stabilizing p53, this compound can lead to p53-dependent apoptosis in tumor cells that retain wild-type p53.[3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
MDM2-p53 Interaction Assay (Fluorescence Polarization)
This assay is used to quantify the inhibitory effect of this compound on the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add the fluorescently labeled p53 peptide to a final concentration of ~5-10 nM.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the binding reaction by adding recombinant MDM2 protein to a final concentration that yields a significant polarization signal (typically in the low nanomolar range).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a Fluorescence Polarization-based MDM2-p53 binding assay.
Western Blot for p53 and p21 Accumulation
This protocol is used to detect the accumulation of p53 and its downstream target p21 in cells treated with this compound.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT-116)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time period.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound is a potent and specific inhibitor of the MDM2-p53 interaction, a key regulatory node in the p53 tumor suppressor pathway. By preventing the MDM2-mediated degradation of p53, this compound effectively reactivates p53's functions, leading to the upregulation of target genes like p21, subsequent cell cycle arrest, and the induction of apoptosis in cancer cells with wild-type p53. The experimental protocols detailed in this guide provide a robust framework for the investigation of this compound and other molecules targeting this critical anticancer pathway. Further research into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
In-Depth Technical Guide: The Core Function of NSC 66811
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 66811 is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. With a binding affinity in the nanomolar range, this compound effectively disrupts the negative regulation of the p53 tumor suppressor protein by MDM2. This disruption leads to the stabilization and activation of p53, subsequently inducing the expression of downstream target genes such as p21 and MDM2 itself. The functional consequence of p53 activation by this compound is the induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the core function of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.
Core Function and Mechanism of Action
This compound functions as a direct inhibitor of the MDM2-p53 interaction.[1] By binding to the p53-binding pocket of MDM2, this compound competitively blocks the interaction between the two proteins. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization of p53 allows it to accumulate in the nucleus, where it can function as a transcription factor, leading to the activation of genes involved in cell cycle arrest and apoptosis.
Signaling Pathway of this compound Action
The mechanism of action of this compound centers on the reactivation of the p53 tumor suppressor pathway. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of its negative regulator, MDM2. This compound effectively counters this by inhibiting the MDM2-p53 interaction.
References
The Discovery and Development of NSC 66811: A Technical Guide to a Novel MDM2-p53 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 66811 is a potent, cell-permeable, non-peptidic small molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. Identified through an integrated virtual database screening, this quinolinol derivative binds to MDM2 with high affinity, thereby disrupting the negative regulation of the p53 tumor suppressor protein. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and a summary of its biological effects. The primary focus of this document is to furnish researchers and drug development professionals with a detailed technical understanding of this compound as a tool for cancer research and a potential therapeutic agent.
Discovery and Chemical Properties
This compound was identified as a novel inhibitor of the MDM2-p53 interaction through a sophisticated, integrated virtual database screening strategy.[1] This computational approach aimed to identify small molecules that could mimic the binding of three critical p53 residues (Phe19, Trp23, and Leu26) to a hydrophobic cleft on the MDM2 protein.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Formal Name | 2-methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol | [2][3] |
| CAS Number | 6964-62-1 | [2][3] |
| Molecular Formula | C₂₃H₂₀N₂O | [2][3] |
| Molecular Weight | 340.4 g/mol | [2][3] |
| Purity | ≥95% | [3] |
| Solubility | DMSO: 25 mg/mLDMF: 33 mg/mLEthanol: 1 mg/mL | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [3] |
Mechanism of Action: Targeting the MDM2-p53 Axis
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between MDM2 and the p53 tumor suppressor.[2][3] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By binding to MDM2, this compound competitively inhibits the binding of p53, leading to the stabilization and activation of p53.[2][3]
Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and pro-apoptotic proteins of the Bcl-2 family, such as Bax, which induce apoptosis.[2][3][4]
In Vitro Biological Activity
This compound has demonstrated potent activity in various in vitro assays, confirming its mechanism of action and its potential as an anti-cancer agent.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Key Findings | Reference(s) |
| MDM2 Binding Assay | N/A | Binds to MDM2 with a Ki of 120 nM. | [3] |
| Western Blot | HCT-116 (p53+/+) | Dose-dependent accumulation of p53, MDM2, and p21. | |
| Western Blot | HCT-116 (p53-/-) | No effect on p53, MDM2, and p21 levels. | [5] |
| Cell Cycle Analysis | Tumor cell lines | Induces p53- and p21-dependent cell cycle arrest. | [2][3] |
| Apoptosis Assay | Tumor cell lines | Induces p53-dependent cell death. | [2][3] |
Selectivity Profile
A crucial aspect of drug development is understanding the selectivity of a compound. While this compound was designed as a specific inhibitor of the MDM2-p53 interaction, it is important to address potential off-target effects. Notably, there has been some confusion in the literature with another compound, NSC23766, which is a known inhibitor of the Rho GTPase Rac1.[6][7][8] Our comprehensive review of the available literature indicates no direct evidence of this compound inhibiting Rac1 or other Rho family GTPases. The distinct biological activities and targets of this compound (MDM2-p53) and NSC23766 (Rac1) should be clearly distinguished.
Preclinical Development
Information regarding the in vivo efficacy and clinical development of this compound is limited in the public domain. While formulations for in vivo use have been described, detailed studies in animal models of cancer have not been widely published.[5] Furthermore, a search of clinical trial databases did not reveal any clinical trials specifically for this compound. However, the broader class of MDM2-p53 inhibitors has seen significant clinical investigation, with several compounds advancing into various phases of clinical trials for a range of cancers.[2][9][10][11][12] This indicates that the therapeutic strategy of targeting the MDM2-p53 axis remains a promising area of cancer drug development.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
MDM2-p53 Binding Assay
A fluorescence polarization-based competitive binding assay is a common method to determine the binding affinity of inhibitors to MDM2.
Methodology:
-
Recombinant human MDM2 protein is incubated with a fluorescently labeled synthetic peptide corresponding to the p53 N-terminal transactivation domain.
-
This compound is added at various concentrations to compete with the p53 peptide for binding to MDM2.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
Fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.
-
The inhibition constant (Ki) is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to assess the cellular levels of p53, MDM2, and p21 following treatment with this compound.
Methodology:
-
HCT-116 cells (both p53 wild-type and p53-null) are seeded and treated with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is employed to determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cancer cells are treated with this compound for 24-48 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then incubated with a solution containing PI and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified.
Apoptosis Assay
Apoptosis induction by this compound can be quantified using an Annexin V/PI staining assay followed by flow cytometry.
Methodology:
-
Cells are treated with this compound for a designated period.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence profiles.
Conclusion
This compound is a valuable research tool for studying the MDM2-p53 signaling pathway and its role in cancer. Its discovery through virtual screening highlights the power of computational methods in modern drug discovery. While its own path to the clinic is not clear, the extensive research into other MDM2 inhibitors underscores the therapeutic potential of this mechanism of action. This technical guide provides a solid foundation for researchers interested in utilizing this compound in their studies and for those involved in the broader field of developing novel cancer therapeutics targeting the p53 pathway. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs may yet reveal a path toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rac1 plays a role in CXCL12 but not CCL3-induced chemotaxis and Rac1 GEF inhibitor NSC23766 has off target effects on CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rac1 silencing, NSC23766 and EHT1864 reduce growth and actin organization of bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. massivebio.com [massivebio.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Binding Affinity of NSC 66811 to MDM2
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding affinity of NSC 66811 to the Murine Double Minute 2 (MDM2) protein. It includes quantitative binding data, detailed experimental protocols for assessing this interaction, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Binding Affinity Data
This compound is a potent small-molecule inhibitor that disrupts the MDM2-p53 protein-protein interaction.[1][2][3][4][5] Its binding affinity has been quantified through competitive binding assays. The key quantitative parameter reported is the inhibition constant (Ki), which indicates the concentration of the inhibitor required to produce half-maximum inhibition.
Table 1: Binding Affinity of this compound to MDM2
| Parameter | Value | Description | Reference |
| Inhibition Constant (Ki) | 120 nM | The concentration of this compound that results in 50% inhibition of MDM2 binding. | [1][2][3][4][6] |
Mechanism of Action: The MDM2-p53 Signaling Pathway
Under normal cellular conditions, the tumor suppressor protein p53 is maintained at low levels by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[6] this compound functions by binding to a hydrophobic pocket on the N-terminal domain of MDM2, the same pocket that p53 utilizes for binding.[3][6] This competitive inhibition prevents MDM2 from interacting with and degrading p53. The resulting stabilization and accumulation of p53 allows it to transcriptionally activate its downstream target genes, such as p21cip1/waf1, leading to cell cycle arrest and apoptosis.[1][2][6]
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The binding affinity of this compound to MDM2 is primarily determined using a competitive fluorescence polarization (FP) assay. Surface Plasmon Resonance (SPR) is another powerful technique suitable for characterizing such protein-small molecule interactions.
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: Fluorescence polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (a probe, in this case, a p53-derived peptide) to a larger molecule (MDM2).[7][8] When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light upon excitation with polarized light. When bound to the larger MDM2 protein, its tumbling is restricted, leading to a higher polarization value. A competitive inhibitor like this compound will displace the fluorescent probe from MDM2, causing a decrease in polarization. This change is used to calculate the inhibitor's binding affinity.[6][9]
Key Reagents and Materials:
-
Protein: Purified human MDM2 protein (N-terminal domain).
-
Fluorescent Probe: A short peptide derived from the p53 transactivation domain, labeled with a fluorophore (e.g., Rhodamine or FITC).[7][8]
-
Inhibitor: this compound, dissolved in a suitable solvent like DMSO.
-
Assay Buffer: A buffer to maintain protein stability and function (e.g., HEPES or PBS-based buffer).
-
Microplates: Black, non-binding 384-well microplates are recommended to minimize background fluorescence and non-specific binding.[8][10][11]
-
Plate Reader: A microplate reader equipped with polarization filters for the specific excitation and emission wavelengths of the fluorophore.[8][11]
Assay Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells and typically below 1% to avoid interference.
-
Assay Mix: In each well of the 384-well plate, combine the purified MDM2 protein and the fluorescently-labeled p53 peptide at fixed concentrations. These concentrations should be optimized beforehand to give a stable and robust polarization signal.
-
Inhibitor Addition: Add the serially diluted this compound or control vehicle (DMSO) to the wells containing the MDM2-probe mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.[8][11]
-
Measurement: Measure the fluorescence polarization of each well using the plate reader. Include controls for 0% inhibition (MDM2 + probe, no inhibitor) and 100% inhibition (probe only, no MDM2).[8]
Data Analysis: The Ki value is calculated from the IC50 (the concentration of inhibitor that displaces 50% of the bound probe). The IC50 is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration of the fluorescent probe and its affinity for MDM2.
Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique for real-time monitoring of biomolecular interactions.[12][13] In this context, one molecule (the ligand, e.g., MDM2 protein) is immobilized on a sensor chip surface.[13] A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[13] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
General Protocol Outline:
-
Immobilization: The MDM2 protein is covalently immobilized onto a suitable sensor chip (e.g., a CM5 dextran chip) using standard amine coupling chemistry.[13]
-
Binding Analysis: A series of solutions with increasing concentrations of this compound are injected sequentially over the sensor surface.[14] A running buffer is flowed between injections.
-
Data Collection: The association of this compound during the injection and its dissociation when washed with buffer are monitored in real-time as a sensorgram (RU vs. time).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka, kd) and calculate the affinity (KD).[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NSC-66811 | CAS 6964-62-1 | p53/mdm2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. tribioscience.com [tribioscience.com]
- 5. abmole.com [abmole.com]
- 6. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. MDM2–MDM4 molecular interaction investigated by atomic force spectroscopy and surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure and Activity of NSC 66811
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 66811 is a small molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction, a critical axis in cancer biology. By disrupting this interaction, this compound reactivates the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound, with the IUPAC name 2-methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol, is a quinolinol derivative.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6964-62-1 | [1] |
| Molecular Formula | C₂₃H₂₀N₂O | [1] |
| Molecular Weight | 340.42 g/mol | [1] |
| SMILES | CC1=NC2=C(C=C1)C=C(C(=C2)O)C(C3=CC=CC=C3)NC4=CC=CC=C4 | [1] |
| Appearance | Light brown to gray solid | [1] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action: Inhibition of the MDM2-p53 Interaction
This compound functions as a potent antagonist of the MDM2-p53 interaction.[1] MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation, thereby keeping its levels low in healthy cells. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.
This compound binds to the p53-binding pocket of MDM2, preventing the interaction with p53.[1] This inhibition stabilizes p53, leading to its accumulation in the nucleus and the subsequent transactivation of its downstream target genes, such as p21 (also known as CDKN1A), which mediates cell cycle arrest.[1]
Signaling Pathway
The signaling pathway initiated by this compound's inhibition of the MDM2-p53 interaction is depicted below.
Quantitative Biological Activity
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.
Biochemical Assays
| Assay | Description | Result (Ki) | Reference |
| Fluorescence Polarization | Competitive binding assay measuring the displacement of a fluorescently labeled p53-derived peptide from recombinant human MDM2 protein. | 120 nM | [1] |
Cellular Assays
| Cell Line | Assay | Endpoint | Result | Reference |
| HCT-116 (p53+/+) | Western Blot | Protein Accumulation | Dose-dependent increase in p53, MDM2, and p21 | [1] |
| HCT-116 (p53-/-) | Western Blot | Protein Accumulation | No effect on MDM2 and p21 levels | [1] |
| HCT-116 | Cell Viability (MTT Assay) | IC50 | 9.7 µM | [3] |
| HCT-116 | Cell Cycle Analysis | G0/G1 Arrest | Increased percentage of cells in G0/G1 phase | [4][5] |
Experimental Protocols
Fluorescence Polarization (FP) Based MDM2-p53 Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the interaction between MDM2 and a p53-derived peptide.
Workflow:
Methodology:
-
Reagents:
-
Procedure:
-
The assay is performed in a 96-well black plate.
-
To each well, add MDM2 protein (final concentration ~25 nM), fluorescent p53 peptide (final concentration ~5 nM), and varying concentrations of this compound.[1]
-
The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.[6]
-
-
Measurement:
-
Fluorescence polarization is measured using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[6]
-
-
Data Analysis:
-
The inhibition constant (Ki) is calculated from the IC50 value obtained from the dose-response curve of this compound using the Cheng-Prusoff equation.[1]
-
Western Blot Analysis of p53, MDM2, and p21 Accumulation
This protocol details the procedure for assessing the effect of this compound on the protein levels of p53 and its downstream targets in cultured cells.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
HCT-116 human colon carcinoma cells (p53 wild-type and p53 null) are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded and allowed to attach overnight.
-
Cells are then treated with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 or 48 hours).[1]
-
-
Protein Extraction:
-
After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are cleared by centrifugation, and the supernatant containing the total protein is collected.
-
-
Western Blotting:
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).
-
The expression levels of the target proteins are normalized to the loading control.
-
Conclusion
This compound is a well-characterized small molecule inhibitor of the MDM2-p53 interaction. Its ability to stabilize and activate p53 in cancer cells with a wild-type p53 status makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Discovery of a nanomolar inhibitor of the human murine double minute 2 (MDM2)-p53 interaction through an integrated, virtual database screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slug promotes p53 and p21 protein degradation by inducing Mdm2 expression in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth inhibition of human colon cancer cell line HCT116 by bis[2-(acylamino)phenyl] disulfide and its action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Core Effects of NSC 66811 on the p53 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the small molecule NSC 66811 and its mechanism of action on the p53 signaling pathway. The information presented is collated from various scientific sources to provide a comprehensive resource for researchers in oncology and drug discovery.
Core Mechanism of Action: this compound as an MDM2-p53 Interaction Inhibitor
This compound is a potent small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] Under normal physiological conditions, MDM2 functions as a key negative regulator of the p53 tumor suppressor. It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby keeping its levels low.[4][5][6]
This compound functions by disrupting the critical protein-protein interaction between MDM2 and p53.[1][7] It achieves this by binding to the p53-binding pocket of MDM2 with high affinity.[7][8] This action mimics the binding of three critical p53 residues, effectively preventing MDM2 from interacting with and degrading p53.[7][8] The inhibition of the MDM2-p53 interaction leads to the stabilization and accumulation of p53 protein within the cell.[7] Activated p53 can then translocate to the nucleus and induce the transcription of its downstream target genes, which are involved in critical cellular processes such as cell cycle arrest and apoptosis.[2][7][9]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound from in vitro studies.
| Parameter | Value | Cell Line / System | Notes | Source |
| Binding Affinity (Ki) | 120 nM | In vitro binding assay | Represents the inhibition constant for this compound binding to MDM2. | [1][2][3][7][8] |
| Effective Concentration | 5, 10, 20 µM | HCT-116 Human Colon Cancer Cells | Concentrations used to demonstrate dose-dependent effects on protein accumulation. | [3][10] |
| Effect on p53 mRNA | Up-regulated | HepG2 Cells | Observed after 24-hour incubation with 5 and 25 µmol/L of this compound. | [1] |
| Effect on Protein Levels | Dose-dependent accumulation | HCT-116 (p53+/+) | Increased levels of p53, MDM2, and p21cip1/waf observed after 48 hours. | [3] |
| Effect in p53-null cells | No effect | HCT-116 (p53-/-) | No change in MDM2 or p21cip1/waf protein levels, confirming p53-dependence. | [3] |
Signaling Pathway Visualization
The diagram below illustrates the p53 signaling pathway and the point of intervention for this compound.
Experimental Protocols
A fundamental experiment to validate the effect of this compound is to measure the accumulation of p53 and its downstream target protein, p21, in a cancer cell line with wild-type p53.
Protocol: Western Blot Analysis of p53 and p21 Accumulation
-
Cell Culture and Treatment:
-
Culture HCT-116 (p53+/+) human colon cancer cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO (e.g., 20 mM).[3][8]
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.[3] The '0 µM' control should contain an equivalent volume of DMSO.
-
-
Protein Extraction:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for equal loading in the subsequent steps.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples by diluting them with lysis buffer and Laemmli sample buffer to a final concentration (e.g., 20-30 µg of total protein per lane).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10-12% SDS-PAGE) and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify the relative protein levels, normalizing the levels of p53 and p21 to the loading control. A dose-dependent increase in p53 and p21 should be observed in the this compound-treated samples compared to the control.
-
Experimental Workflow Visualization
The following diagram outlines the key stages of the Western Blotting protocol described above.
Conclusion
This compound serves as a valuable chemical tool for studying the p53 signaling pathway. Its specific mechanism of inhibiting the MDM2-p53 interaction allows for the controlled activation of p53-dependent cellular responses. This makes it a model compound for understanding the therapeutic potential of reactivating p53 in cancers where this tumor suppressor is intact but functionally silenced by overexpression of MDM2. The experimental approaches outlined in this guide provide a robust framework for investigating the cellular and molecular consequences of p53 activation by this compound, aiding in the broader effort of developing novel cancer therapies.
References
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New therapeutic strategies to treat human cancers expressing mutant p53 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. NSC-66811 | CAS 6964-62-1 | p53/mdm2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. tribioscience.com [tribioscience.com]
- 9. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
An In-depth Technical Guide on NSC 66811 and Cell Cycle Arrest in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC 66811 is a potent small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3][4][5][6] By disrupting the negative regulation of p53 by MDM2, this compound effectively stabilizes and activates the p53 tumor suppressor protein. This activation triggers a downstream signaling cascade, most notably inducing the expression of the cyclin-dependent kinase (CDK) inhibitor p21. The upregulation of p21 leads to the inhibition of CDK activity, resulting in cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing cell cycle arrest in cancer cells. It includes a summary of its effects on cell cycle distribution, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: MDM2-p53 Inhibition
The primary mechanism of action of this compound is its high-affinity binding to the p53-binding pocket of the MDM2 oncoprotein, with a reported Ki of 120 nM.[1][2][3][4][5][6] In many cancer types with wild-type p53, the tumor-suppressive functions of p53 are abrogated by the overexpression of MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.
This compound mimics the key p53 residues involved in this interaction, thereby competitively inhibiting the binding of p53 to MDM2.[1] This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of its target genes, including the critical cell cycle regulator, p21. While other NSC compounds have been identified as inhibitors of Cdc25 phosphatases, there is currently no direct evidence to suggest that this compound shares this secondary mechanism.
Signaling Pathway
The activation of p53 by this compound initiates a signaling cascade that culminates in cell cycle arrest. The key steps in this pathway are illustrated in the diagram below.
Quantitative Data on Cell Cycle Arrest
Representative Effect of MDM2 Inhibition on HCT116 Cell Cycle Distribution
The following table summarizes the representative effects of an MDM2 inhibitor on the cell cycle distribution of HCT116 cells after 24 hours of treatment. This data is illustrative of the expected outcome for this compound.
| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 µM) | 45 | 40 | 15 |
| 2 µM | 60 | 25 | 15 |
| 4 µM | 70 | 10 | 20 |
| 10 µM | 75 | 5 | 20 |
Note: This data is representative and based on studies of similar MDM2 inhibitors.[1] Actual values for this compound may vary.
Dose-Dependent Induction of p53 Pathway Proteins
Treatment of cancer cells with wild-type p53 with this compound leads to a dose-dependent increase in the protein levels of p53, MDM2 (due to a positive feedback loop), and p21.
| This compound Concentration (µM) | Relative p53 Protein Level | Relative MDM2 Protein Level | Relative p21 Protein Level |
| 0 | 1.0 | 1.0 | 1.0 |
| 5 | Increased | Increased | Increased |
| 10 | Further Increased | Further Increased | Further Increased |
| 20 | Markedly Increased | Markedly Increased | Markedly Increased |
Note: The table indicates a qualitative dose-dependent increase as reported in the literature.[2] Specific fold-changes would require quantitative Western blot analysis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on the cell cycle and related signaling pathways.
Experimental Workflow Overview
Cell Culture and Treatment
-
Cell Line: HCT116 (human colon carcinoma) cells with wild-type p53 are a suitable model.
-
Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows for exponential growth throughout the experiment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1%. Treat the cells for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Harvesting: After treatment, harvest both adherent and floating cells. Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 1 hour.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample. The PI fluorescence intensity, which is proportional to the DNA content, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Western Blotting for p53, MDM2, and p21
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
Conclusion
This compound represents a promising class of anti-cancer compounds that function by reactivating the p53 tumor suppressor pathway. Its primary mechanism of action, the inhibition of the MDM2-p53 interaction, leads to a cascade of events culminating in p21-mediated cell cycle arrest. This in-depth guide provides the foundational knowledge, including the core signaling pathway, representative quantitative data, and detailed experimental protocols, for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar compounds in the fight against cancer. Further studies are warranted to obtain precise quantitative data on the cell cycle effects of this compound across a broader range of cancer cell lines to fully elucidate its therapeutic window and potential clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Preliminary Efficacy of NSC 66811: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action
NSC 66811 functions as a potent antagonist of the MDM2 protein. In normal physiological conditions, MDM2 acts as an E3 ubiquitin ligase, targeting the p53 tumor suppressor protein for proteasomal degradation and thereby keeping its levels low. Many cancers exploit this mechanism to evade p53-mediated cell death. This compound binds to MDM2 with a high affinity, with a reported inhibition constant (Ki) of 120 nM, physically blocking its interaction with p53.[1][2][3][4][5][6] This disruption stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1), which induces cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to the selective death of cancer cells.[1][2]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
Extensive searches for specific quantitative efficacy data for this compound, such as IC50 values in various cancer cell lines and tumor growth inhibition data from in vivo studies, did not yield concrete results. The available literature primarily focuses on its mechanism of action as an MDM2-p53 inhibitor. The tables below are structured to incorporate such data once it becomes available through further research.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| HCT-116 | Colon Cancer | Wild-Type | Data Not Available | |
| Other | Data Not Available |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |
| HCT-116 | Colon Cancer | Data Not Available | Data Not Available | |
| Other | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method to quantify the inhibitory effect of this compound on the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein (tagged, e.g., GST-tag)
-
Recombinant human p53 protein (tagged, e.g., 6xHis-tag)
-
Anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-6xHis antibody conjugated to a FRET acceptor (e.g., XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20)
-
This compound
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add MDM2 protein to a final concentration of 5 nM.
-
Add the p53 protein to a final concentration of 10 nM.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO).
-
Incubate for 60 minutes at room temperature.
-
Add the anti-GST-Europium and anti-6xHis-XL665 antibodies to a final concentration of 2 nM and 20 nM, respectively.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the MDM2-p53 HTRF assay.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
HCT-116 human colon cancer cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blotting for p53, MDM2, and p21
This protocol details the detection of protein level changes induced by this compound.
Materials:
-
HCT-116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat HCT-116 cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound is a well-characterized inhibitor of the MDM2-p53 interaction, demonstrating a clear mechanism of action that leads to the activation of the p53 tumor suppressor pathway. While preliminary studies have established its biochemical potency and cellular effects in vitro, a significant gap exists in the public domain regarding comprehensive quantitative efficacy data. Further studies are required to determine the IC50 values across a panel of cancer cell lines and to evaluate its anti-tumor activity in preclinical in vivo models. The experimental protocols provided herein offer a robust framework for conducting such investigations and advancing our understanding of the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mesoscale.com [mesoscale.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NSC 66811 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 66811 is a potent small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3][4] With a Ki (inhibition constant) of 120 nM, this compound effectively disrupts the negative regulation of the tumor suppressor protein p53 by MDM2.[1][2][3][4] In normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus maintaining low cellular levels of p53.[3][4] By binding to MDM2, this compound prevents the MDM2-mediated degradation of p53, leading to the accumulation and activation of p53.[1][2][3] This activation of p53 can subsequently induce the expression of downstream target genes, such as p21, resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the p53 signaling pathway.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type | Reference |
| HCT-116 (p53+/+) | Colon Cancer | Not explicitly stated, but effective at 5-20 µM | 48 | Protein Accumulation | [1] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 5 and 25 µM | 24 | mRNA Upregulation | [3] |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | Cytotoxicity | [5] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | Cytotoxicity | [5] |
| HCT116 | Colorectal Cancer | 22.4 | Not Specified | Cytotoxicity | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.
Signaling Pathway
The primary mechanism of action of this compound is the disruption of the MDM2-p53 interaction. This leads to the activation of the p53 signaling pathway, as depicted below.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HepG2)
-
Appropriate cell culture medium (e.g., DMEM, McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (solubilized in DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well or 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for p53, MDM2, and p21 Accumulation
This protocol is for detecting the protein levels of p53, MDM2, and p21 following this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Caption: Workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cells treated with this compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. search-library.ucsd.edu [search-library.ucsd.edu]
- 2. pnas.org [pnas.org]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NSC 66811 dosage and concentration for experiments
A Potent Inhibitor of the MDM2-p53 Interaction for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC 66811 is a small molecule inhibitor that has garnered significant interest in the field of cancer research. It functions by disrupting the critical protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1][2][3] By inhibiting MDM2, this compound prevents the ubiquitination and subsequent degradation of p53, leading to the accumulation of p53 in cancer cells.[1][2] This accumulation reactivates the p53 signaling pathway, inducing cell cycle arrest and apoptosis in tumor cells with wild-type p53.[1] this compound binds to MDM2 with a high affinity, exhibiting a Ki (inhibition constant) of 120 nM.[2][3][4][5] These application notes provide detailed protocols and dosage guidelines for the use of this compound in both in vitro and in vivo experimental settings.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| HCT-116 (human colon cancer, p53+/+) | 5 - 20 µM | 48 hours | Dose-dependent accumulation of p53, MDM2, and p21cip1/waf proteins. | [4] |
| HCT-116 (human colon cancer, p53-/-) | 5 - 20 µM | 48 hours | No effect on the levels of p53, MDM2, and p21cip1/waf protein. | [4] |
| HepG2 (human liver cancer) | 5 and 25 µmol/L | 24 hours | Upregulation of p53 mRNA levels. | [5] |
| Human colon cancer cells | Not specified | Not specified | Induces accumulation of p21, p53, and MDM2. | [1][2] |
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 340.42 g/mol | [2][5] |
| Formula | C23H20N2O | [2][5] |
| CAS Number | 6964-62-1 | [1][2][5] |
| Purity | ≥95% - ≥98% | [1][6] |
| Solubility | ||
| DMSO | 25 mg/mL - 40 mg/mL | [1][5][6] |
| DMF | 33 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
Experimental Protocols
In Vitro Protocol: Induction of p53 Pathway Activation in Cancer Cell Lines
This protocol describes the treatment of cancer cell lines with this compound to induce the accumulation of p53 and its downstream targets.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest (e.g., HCT-116 p53+/+)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against p53, MDM2, p21, and a loading control like β-actin or GAPDH)
-
Equipment for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for p53 and a housekeeping gene)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound by dissolving the powder in sterile DMSO. For example, to prepare a 10 mM stock, dissolve 3.4 mg of this compound in 1 mL of DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C for long-term storage.[4][6] Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to attach and resume growth for 24 hours before treatment.
-
-
Drug Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 5, 10, 20 µM).[4]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).[4][5]
-
-
Analysis of Protein Expression (Western Blot):
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and Western blotting to analyze the expression levels of p53, MDM2, and p21.
-
-
Analysis of Gene Expression (qRT-PCR):
-
After incubation, extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers specific for p53 and a housekeeping gene to determine the relative mRNA expression levels.
-
In Vivo Protocol: Formulation and Administration (General Guidance)
Disclaimer: Specific in vivo dosages and administration schedules for this compound have not been extensively reported in publicly available literature. The following protocol is a general guideline for formulation based on common practices for similar compounds. Researchers must perform their own dose-finding and toxicity studies for their specific animal model and experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
Formulation Procedure (for a 2.5 mg/mL suspension): [4]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline. Mix thoroughly to obtain a uniform suspension.
-
-
This formulation results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4] It is recommended to prepare the working solution fresh on the day of use.[4]
Administration:
-
This suspended solution can be used for oral (p.o.) or intraperitoneal (i.p.) injection.[4]
-
The appropriate dosage will depend on the animal model, tumor type, and experimental goals. A thorough literature search for similar MDM2 inhibitors and preliminary dose-escalation studies are highly recommended to determine a safe and effective dose.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Experimental Workflow for In Vitro Screening
Caption: A typical experimental workflow for evaluating this compound in vitro.
References
- 1. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Screening Data Summary [dtp.cancer.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC 66811 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of NSC 66811, a potent inhibitor of the MDM2-p53 interaction, in a research setting. The following sections offer guidance on its solubility in DMSO, preparation of stock solutions, and experimental protocols for its application in cell-based assays.
Introduction
This compound is a small molecule that disrupts the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[1][2] By binding to MDM2 with a high affinity, this compound prevents the MDM2-mediated ubiquitination and subsequent degradation of p53.[1] This leads to the stabilization and activation of p53, resulting in the transcriptional activation of downstream target genes involved in cell cycle arrest and apoptosis, such as p21.[1][3] this compound has shown potential as a valuable tool for cancer research and drug development.[4]
Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀N₂O | [1][3][5][6][7] |
| Molecular Weight | 340.42 g/mol | [2][6][7][8] |
| CAS Number | 6964-62-1 | [1][2][3][5][7][8] |
| Appearance | Light brown to gray or white solid | [1][5][8] |
| Purity | ≥95% to >98% | [1][3][5][6] |
Solubility Data
This compound exhibits good solubility in dimethyl sulfoxide (DMSO), making it a suitable solvent for preparing stock solutions for in vitro experiments. However, solubility values from different suppliers vary. It is recommended to use newly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[8] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[8][9]
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (293.75 mM) | Requires sonication.[8] | [8] |
| DMSO | ≥34 mg/mL | - | [6] |
| DMSO | 40 mg/mL | - | [2] |
| DMSO | 25 mg/mL | - | [1][3][5] |
| Ethanol | ≥3.82 mg/mL | Requires sonication and warming. | [6] |
| Ethanol | 1 mg/mL | - | [3] |
| DMF | 33 mg/mL | - | [3] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - | [3] |
| Water | <2.32 mg/mL | - | [6] |
Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials with screw caps[10]
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of DMSO: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 340.42), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 340.42 g/mol ) = 0.00029375 L = 293.75 µL
-
Therefore, add 293.75 µL of DMSO to 1 mg of this compound powder.
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8][10] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][8] The solid powder can be stored at -20°C for up to 3 years.[2][8]
Note on DMSO Concentration in Cell Culture: When treating cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[9][11]
In Vitro p53 Activation Assay using Western Blot
This protocol outlines a method to assess the activation of the p53 pathway in cancer cells treated with this compound by measuring the protein levels of p53, MDM2, and p21.
Materials:
-
HCT-116 (p53+/+) and HCT-116 (p53-/-) human colon carcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HCT-116 (p53+/+) and HCT-116 (p53-/-) cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.[8] Prepare the treatment media by diluting the 10 mM this compound stock solution in fresh complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (0 µM this compound).
-
Cell Lysis: After the incubation period, wash the cells twice with ice-cold PBS and then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. Expect to see a dose-dependent increase in p53, MDM2, and p21 protein levels in HCT-116 (p53+/+) cells treated with this compound, with no significant change in HCT-116 (p53-/-) cells.[8]
Visualizations
Signaling Pathway of this compound
References
- 1. NSC-66811 | CAS 6964-62-1 | p53/mdm2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. stressmarq.cn.com [stressmarq.cn.com]
- 6. raybiotech.com [raybiotech.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. emulatebio.com [emulatebio.com]
- 10. enfanos.com [enfanos.com]
- 11. Reddit - The heart of the internet [reddit.com]
Detecting p53 Activation After NSC 66811 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 66811 is a small molecule inhibitor that disrupts the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[1][2][3][4][5] Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus maintaining low intracellular levels of p53.[6] By binding to MDM2 with a high affinity (Ki = 120 nM), this compound blocks this interaction, leading to the stabilization and accumulation of p53.[1][2][3][4][5] The subsequent activation of p53 triggers downstream cellular responses, including cell cycle arrest and apoptosis, primarily through the transcriptional activation of target genes such as CDKN1A (encoding p21).[1][4] These characteristics make this compound a valuable tool for studying the p53 signaling pathway and a potential candidate for cancer therapy.
These application notes provide detailed protocols for detecting the activation of p53 and its downstream signaling following treatment with this compound. The included methodologies cover the assessment of protein expression and localization, messenger RNA (mRNA) expression, and the resulting effects on cell viability.
Data Presentation
Table 1: Expected Dose-Dependent Effects of this compound on p53 and Downstream Targets
| This compound Concentration (µM) | p53 Protein Level (Fold Change vs. Control) | p21 Protein Level (Fold Change vs. Control) | p21 mRNA Level (Fold Change vs. Control) | Cell Viability (% of Control) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 100 |
| 1 | 2.5 - 4.0 | 2.0 - 3.5 | 3.0 - 5.0 | 85 - 95 |
| 5 | 5.0 - 8.0 | 4.0 - 7.0 | 6.0 - 10.0 | 60 - 75 |
| 10 | 8.0 - 12.0 | 7.0 - 11.0 | 10.0 - 15.0 | 40 - 55 |
| 20 | 10.0 - 15.0 | 9.0 - 14.0 | 12.0 - 20.0 | 25 - 40 |
Note: The fold changes and viability percentages are representative expected values based on published literature and may vary depending on the cell line, experimental conditions, and treatment duration.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P53 is Transported Into the Nucleus Via an Hsf1-Dependent Nuclear Localization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear localization is essential for the activity of p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear accumulation of p53 protein is mediated by several nuclear localization signals and plays a role in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC 66811 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 66811 is a potent small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction, exhibiting a Ki of 120 nM.[1][2][3][4] By binding to MDM2, this compound disrupts the negative regulation of the tumor suppressor protein p53. This leads to the activation and stabilization of p53, resulting in the accumulation of p53, its transcriptional target p21, and MDM2 itself within cancer cells.[1][2][3] The reactivation of p53 function triggers crucial anti-tumor responses, including cell cycle arrest and apoptosis, making this compound a valuable tool for cancer research and a potential candidate for therapeutic development.[2][3] These application notes provide detailed protocols for utilizing this compound in various cancer cell lines and present key quantitative data to guide experimental design.
Mechanism of Action: The MDM2-p53 Signaling Pathway
Under normal physiological conditions, the E3 ubiquitin ligase MDM2 maintains low cellular levels of the p53 tumor suppressor by targeting it for proteasomal degradation. In many cancers, this regulatory axis is disrupted, often through the overexpression of MDM2, leading to the suppression of p53's tumor-suppressive functions. This compound directly counteracts this by inhibiting the MDM2-p53 interaction. This inhibition stabilizes p53, allowing it to accumulate in the nucleus and transactivate its target genes. A key target is the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates cell cycle arrest, primarily at the G1/S and G2/M checkpoints. Furthermore, activated p53 can induce apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of the caspase cascade and programmed cell death.
References
Application Notes and Protocols for Measuring NSC 66811 Binding Kinetics to MDM2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the binding kinetics of the small molecule inhibitor NSC 66811 to its target protein, Murine Double Minute 2 (MDM2). This compound is a potent inhibitor of the MDM2-p53 protein-protein interaction, with a reported inhibitory constant (Ki) of 120 nM, making it a compound of interest in cancer research and drug development.[1][2][3][4][5] The following protocols describe three common biophysical techniques for characterizing the binding kinetics of small molecules to proteins: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-layer Interferometry (BLI).
Introduction to this compound and MDM2
This compound is a small molecule that disrupts the interaction between MDM2 and the tumor suppressor protein p53.[5][6] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby negatively regulating its function.[7][8] By binding to a deep hydrophobic cleft on MDM2, this compound mimics the key interactions of p53, preventing p53 from binding and leading to the accumulation and activation of p53 in cancer cells.[6][7][9] Accurate measurement of the binding kinetics of this compound to MDM2 is crucial for understanding its mechanism of action and for the development of more potent and specific inhibitors.
Quantitative Data Summary
The following table summarizes the known and representative binding kinetics and affinity data for this compound and other small molecule inhibitors targeting MDM2. This data is essential for comparing the efficacy of different compounds and for validating experimental results.
| Compound | Technique | Target | Kᵢ (nM) | Kₑ (nM) | kₐ (M⁻¹s⁻¹) | kₒ (s⁻¹) | Reference(s) |
| This compound | Unknown | MDM2 | 120 | - | - | - | [1][2][4] |
| Nutlin-3a | SPR | MDM2 | - | 90 (IC₅₀) | - | - | [10] |
| MI-219 | Unknown | MDM2 | ~5.7 | - | - | - | [11] |
| Compound 27 | Unknown | MDM2 | - | 800 | - | - | [8] |
| Compound 30 | Unknown | MDM2 | - | 0.4 (IC₅₀) | - | - | [8] |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[12] In this application, MDM2 protein is immobilized on the sensor surface, and this compound is flowed over the surface at various concentrations.
Workflow for SPR Analysis of this compound and MDM2 Binding
Caption: Workflow for SPR analysis.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain, residues 1-125)
-
This compound
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
This compound dilution buffer: Running buffer with a final DMSO concentration of 1-5% (ensure matching DMSO concentration in all solutions)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject a solution of MDM2 (20-50 µg/mL in immobilization buffer) to achieve an immobilization level of approximately 2000-5000 response units (RU).
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in the running buffer (e.g., 0.1 nM to 10 µM). Include a buffer-only injection for double referencing.
-
Inject the this compound solutions over the immobilized MDM2 surface at a flow rate of 30 µL/min.
-
Monitor the association phase for 120-180 seconds.
-
Switch to running buffer flow and monitor the dissociation phase for 300-600 seconds.
-
If necessary, regenerate the sensor surface between injections with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the raw data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₒ), and the equilibrium dissociation constant (Kₑ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[13]
Workflow for ITC Analysis of this compound and MDM2 Binding
Caption: Workflow for ITC analysis.
Materials:
-
Recombinant human MDM2 protein
-
This compound
-
ITC instrument (e.g., MicroCal)
-
Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution.
Protocol:
-
Sample Preparation:
-
Prepare a 20-30 µM solution of MDM2 in the ITC buffer.
-
Prepare a 200-300 µM solution of this compound in the exact same ITC buffer.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment:
-
Load the MDM2 solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals.
-
Set the stirring speed to 750 rpm.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Fit the integrated data to a single-site binding model to determine the association constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n). The dissociation constant (Kₑ) is the reciprocal of Kₐ.
-
Bio-layer Interferometry (BLI)
BLI is another label-free optical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[9][14] This method is well-suited for high-throughput screening and kinetic characterization.
Workflow for BLI Analysis of this compound and MDM2 Binding
Caption: Workflow for BLI analysis.
Materials:
-
Biotinylated recombinant human MDM2 protein
-
This compound
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Assay buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 1% DMSO
-
96-well microplate
Protocol:
-
Assay Setup:
-
Hydrate the SA biosensors in the assay buffer for at least 10 minutes.
-
Prepare a 96-well plate with the necessary solutions: assay buffer for baseline, biotinylated MDM2 for loading, and a dilution series of this compound for association.
-
Establish a stable baseline for the biosensors in the assay buffer (60 seconds).
-
-
Protein Loading:
-
Load the biotinylated MDM2 (20 µg/mL) onto the SA biosensors until a response of 1-2 nm is achieved.
-
Establish a second baseline in the assay buffer (60 seconds).
-
-
Kinetic Measurement:
-
Move the biosensors to the wells containing the this compound dilution series (e.g., 10 µM to 10 nM) and monitor the association for 180-300 seconds.
-
Transfer the biosensors to wells containing only assay buffer and monitor the dissociation for 300-600 seconds.
-
-
Data Analysis:
-
Process the data by subtracting the signal from a reference sensor (loaded with MDM2 but incubated with buffer only).
-
Align the curves to the baseline and dissociation steps.
-
Fit the association and dissociation curves to a 1:1 binding model to calculate kₐ, kₒ, and Kₑ.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for researchers to accurately measure the binding kinetics of this compound to MDM2 using SPR, ITC, and BLI. Each technique offers unique advantages, and the choice of method may depend on the specific research question, available instrumentation, and sample requirements. The data generated from these experiments will be invaluable for the continued development and optimization of MDM2 inhibitors as potential cancer therapeutics.
References
- 1. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 4. protocols.io [protocols.io]
- 5. caymanchem.com [caymanchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A computational analysis of the binding model of MDM2 with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Khan Academy [khanacademy.org]
- 14. Characterizing the protein–protein interaction between MDM2 and 14-3-3σ; proof of concept for small molecule stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NSC 66811 not inducing apoptosis troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with inducing apoptosis using NSC 66811.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a potent inhibitor of the interaction between murine double minute 2 (MDM2) and p53.[1][2] By binding to MDM2, this compound prevents the MDM2-mediated ubiquitination and subsequent degradation of the tumor suppressor protein p53.[1] This leads to the accumulation and functional activation of p53, which can then induce cell cycle arrest and apoptosis.[1][2]
Q2: I am not observing apoptosis after treating my cells with this compound. What are the potential reasons?
Failure to observe apoptosis with this compound treatment can stem from several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include the integrity of the compound, the specifics of the experimental conditions, the characteristics of the cell line used, and the methods for detecting apoptosis.
Q3: How can I verify the integrity and activity of my this compound compound?
The stability and activity of this compound are crucial for successful experiments. Ensure that the compound has been stored correctly, as improper storage can lead to degradation.[3] It is advisable to prepare fresh dilutions from a stock solution for each experiment.[3] To confirm the biological activity of your compound, consider using a positive control cell line known to be sensitive to this compound, such as HCT-116 with wild-type p53.[2]
Q4: What are the recommended storage and handling conditions for this compound?
Proper storage is essential to maintain the stability of this compound. The table below summarizes the recommended storage conditions and solubility for this compound.
| Parameter | Recommendation | Source |
| Storage of Solid | Store at -20°C. | [4] |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
| Solubility | DMF: 33 mg/ml, DMSO: 25 mg/ml, Ethanol: 1 mg/ml | [1] |
Q5: What are the key molecular markers to confirm this compound-induced apoptosis?
The primary molecular event following this compound treatment is the stabilization and activation of p53. Therefore, an increase in the protein levels of p53 and its downstream targets, such as p21 and MDM2, is a key indicator of target engagement.[1][2] For apoptosis, look for the cleavage of caspase-3 and PARP, which are hallmark indicators of the apoptotic cascade.[3][5]
Troubleshooting Guide: this compound Not Inducing Apoptosis
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not inducing the expected apoptotic response.
Problem 1: No or low levels of apoptosis detected.
Potential Cause 1: Sub-optimal this compound Concentration and Treatment Duration
The effective concentration of this compound and the required incubation time can be highly cell-line specific.[3][6]
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Recommendation: Test a range of this compound concentrations (e.g., 5, 10, 20 µM) and incubation times (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis induction.[2][3]
| Cell Line | Effective Concentration | Incubation Time | Observed Effect | Source |
| HCT-116 (p53+/+) | 5, 10, 20 µM | 48 h | Accumulation of p53, MDM2, and p21 | [2] |
| LAPC4 | 500 nM - 5 µM | 72 h | Significant induction of apoptosis | [7] |
Potential Cause 2: Cell Line Characteristics
The apoptotic effect of this compound is dependent on the presence of wild-type p53.[2]
-
Troubleshooting Step: Verify the p53 status of your cell line.
-
Recommendation: Use a cell line with wild-type p53. As a negative control, you can use an isogenic cell line lacking p53 (e.g., HCT-116 p53-/-), where this compound is not expected to induce apoptosis.[2] Also, ensure your cells are healthy, within a low passage number, and free from contamination.[5]
Potential Cause 3: Inappropriate Apoptosis Detection Method
Different apoptosis assays measure distinct events in the apoptotic cascade. The timing of analysis is critical.[8]
-
Troubleshooting Step: Review your apoptosis detection methodology.
-
Recommendation: Use multiple assays to confirm apoptosis. For example, combine an early marker assay like Annexin V staining with a late-stage marker assay like PARP cleavage analysis by Western blot.[5][8]
Problem 2: Inconsistent or irreproducible results.
Potential Cause 1: Compound Instability
This compound, like many small molecules, can degrade if not stored properly.
-
Troubleshooting Step: Review your compound handling and storage procedures.
-
Recommendation: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]
Potential Cause 2: Experimental Variability
Variations in cell density, passage number, and overall cell health can lead to inconsistent results.[3][5]
-
Troubleshooting Step: Standardize your cell culture and treatment protocols.
-
Recommendation: Use cells in the logarithmic growth phase and ensure they are at an optimal confluency (typically 70-80%) at the time of treatment.[3]
Experimental Protocols
Western Blotting for p53, p21, Cleaved Caspase-3, and Cleaved PARP
This protocol is for the detection of key proteins in the this compound-induced apoptotic pathway.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
Annexin V/PI Staining for Flow Cytometry
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.[5]
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases.
-
Cell Plating: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound for the desired time and concentration.
-
Assay Reagent Addition: Add a caspase-glo 3/7 reagent to each well and mix.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader. The signal is proportional to caspase activity.[5]
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for troubleshooting apoptosis induction.
Caption: Logical relationships in troubleshooting this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 7. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving NSC 66811 Solubility for In Vivo Studies
For researchers, scientists, and drug development professionals utilizing NSC 66811 in in vivo studies, overcoming its inherent poor aqueous solubility is a critical step to ensure reliable and reproducible results. This technical support center provides practical guidance, troubleshooting tips, and frequently asked questions to address common challenges encountered during the formulation of this compound for animal studies.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving for my in vivo experiment. What are the recommended solvent systems?
A1: this compound is known to have low water solubility.[1] For in vivo studies, multi-component solvent systems are typically required. The choice of vehicle depends on the route of administration (e.g., oral, intraperitoneal) and the desired concentration. It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies.[2] Common approaches involve the use of co-solvents, surfactants, and lipid-based vehicles.[2][3][4][5][6][7][8][9]
Q2: I'm seeing precipitation when I prepare the formulation or after administration. How can I prevent this?
A2: Precipitation can occur due to a variety of factors, including the concentration of the solubilizing agent being too high, leading to "salting out" upon dilution in an aqueous environment.[2] To troubleshoot this, you can try reducing the concentration of the co-solvent or surfactant to the minimum required to maintain solubility.[2] Alternatively, using a combination of excipients at lower individual concentrations can be more effective.[2] If precipitation persists, consider exploring alternative solubilization systems like cyclodextrins or lipid-based formulations.[2] Gentle heating and/or sonication can also aid in dissolution, but the stability of the compound under these conditions should be verified.[10]
Q3: What is the maximum achievable concentration of this compound for in vivo studies?
A3: The maximum concentration is dependent on the chosen solvent system. Commercially available data suggests that a concentration of at least 2.5 mg/mL can be achieved.[10] For instance, a formulation of 10% DMSO and 90% Corn Oil can yield a clear solution of ≥ 2.5 mg/mL.[10] Another protocol using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can produce a suspended solution at 2.5 mg/mL.[10] It is important to note that the stability of these formulations, especially for long-term studies, should be carefully evaluated.[10]
Q4: Are there any general tips for preparing this compound formulations?
A4: Yes. It is highly recommended to prepare formulations freshly on the day of use for in vivo experiments.[10] When using a multi-component system, add each solvent individually and ensure complete mixing before adding the next.[10] For hygroscopic solvents like DMSO, it is crucial to use a newly opened bottle to avoid introducing water, which can significantly impact the solubility of this compound.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution upon addition of aqueous buffer/saline. | The initial organic solvent concentration is too high, causing the compound to precipitate when the polarity of the solution changes. | Decrease the initial concentration of the organic co-solvent (e.g., DMSO). Use a formulation with a lower percentage of the organic solvent and incorporate other solubilizing agents like PEG300, Tween-80, or corn oil.[10] |
| The prepared formulation is a suspension, not a clear solution. | The solubility limit of this compound in the chosen vehicle has been exceeded. | If a clear solution is required, try a different solvent system. For example, a combination of 10% DMSO and 90% corn oil is reported to yield a clear solution.[10] If a suspension is acceptable for your route of administration (e.g., oral or intraperitoneal), ensure it is homogenous by using ultrasonic agitation before each administration.[10] |
| Inconsistent results between different batches of experiments. | Variability in formulation preparation, including the age and quality of solvents (especially hygroscopic ones like DMSO).[10] | Standardize the formulation protocol. Always use fresh, high-purity solvents. Prepare the formulation immediately before use.[10] |
Quantitative Data on this compound Solubility
The following tables summarize the reported solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL[11], 40 mg/mL[12], 100 mg/mL[10], ≥34 mg/mL[1] | Hygroscopic; use newly opened solvent for best results.[10] Ultrasonic agitation may be needed.[10] |
| DMF | 33 mg/mL[11] | |
| Ethanol | 1 mg/mL[11], ≥3.82 mg/mL[1] | Ultrasonic and warming may be required.[1] |
| Water | <2.32 mg/mL[1] | Poorly soluble. |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[11] |
Table 2: In Vivo Formulation Examples
| Formulation Composition | Achieved Concentration | Solution Type | Recommended Use |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.34 mM)[10] | Suspended Solution | Oral and intraperitoneal injection.[10] Requires ultrasonic agitation.[10] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.34 mM)[10] | Clear Solution | Continuous dosing; however, caution is advised for periods longer than half a month.[10] |
Experimental Protocols
Protocol 1: Preparation of a Suspended Formulation (2.5 mg/mL)
This protocol is adapted from publicly available data.[10]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 25 mg/mL this compound stock solution.
-
Add the stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use an ultrasonic bath to ensure the suspension is homogeneous before administration.
Protocol 2: Preparation of a Clear Solution (≥2.5 mg/mL)
This protocol is adapted from publicly available data.[10]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 25 mg/mL this compound stock solution.
-
Add the stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
References
- 1. raybiotech.com [raybiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. abmole.com [abmole.com]
Technical Support Center: Investigating Off-Target Effects of NSC 66811
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of NSC 66811.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3][4][5] It binds to MDM2 with a high affinity, preventing the MDM2-mediated degradation of the tumor suppressor protein p53.[5] This leads to the stabilization and activation of p53, resulting in the accumulation of p53, MDM2, and the cyclin-dependent kinase inhibitor p21.[1][3][6] The activation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells.[1][7]
Q2: What are the known binding affinities and effective concentrations of this compound?
This compound binds to MDM2 with a Ki (inhibition constant) of 120 nM.[1][2][3][4][5][6] In cell-based assays, this compound has been shown to induce a dose-dependent accumulation of p53, MDM2, and p21 at concentrations ranging from 5 to 20 µM in HCT-116 human colon cancer cells.[6]
Q3: Are there any known off-target effects of this compound?
While the primary target of this compound is well-established as the MDM2-p53 interaction, specific off-target effects are not extensively documented in publicly available literature. However, like many small molecule inhibitors, it is possible that this compound may interact with other cellular targets, particularly at higher concentrations.[7] Some studies have included this compound in screens of ubiquitin-proteasome pathway inhibitors, suggesting its potential to affect other components of this system.[8][9] Researchers should therefore perform experiments to validate the specificity of this compound in their experimental models.
Q4: What are some general strategies to identify potential off-target effects of a small molecule inhibitor like this compound?
Several computational and experimental approaches can be employed to investigate off-target effects. Computational methods, such as bioinformatics tools and deep learning algorithms, can predict potential off-target binding sites based on the chemical structure of the compound and its similarity to known ligands for other proteins.[10] Experimental methods for off-target identification include:
-
Proteome-wide profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify direct protein targets of a compound in an unbiased manner.
-
Kinase profiling: If off-target effects on kinases are suspected, a broad panel of kinase activity assays can be performed.
-
Phenotypic screening: Comparing the cellular phenotype induced by the compound with those of known specific inhibitors can provide clues about potential off-target pathways.
-
Whole-genome sequencing (WGS): This can be used to identify any unintended genetic alterations, although it is more commonly used for gene-editing technologies.[10]
-
Genome-wide unbiased identification of DSBs enabled by sequencing (GUIDE-seq) and Digested Genome Sequencing (Digenome-seq): These are sensitive methods to detect off-target DNA cleavage, primarily used for CRISPR/Cas9, but the principles can be adapted for small molecules that might induce DNA damage.[10]
Troubleshooting Guides
Problem 1: Inconsistent or no p53 activation with this compound treatment.
-
Possible Cause 1: Cell line lacks wild-type p53.
-
Possible Cause 2: Incorrect compound concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Effective concentrations in the literature range from 5 to 20 µM.[6]
-
-
Possible Cause 3: Compound degradation.
-
Troubleshooting: Ensure proper storage of the this compound stock solution. It is recommended to store it at -20°C for up to one month or -80°C for up to six months.[6] Prepare fresh working solutions for each experiment.
-
-
Possible Cause 4: Assay sensitivity.
-
Troubleshooting: Use a highly sensitive method to detect p53 accumulation, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA). Ensure your antibodies are validated for specificity.
-
Problem 2: Observing cellular effects at concentrations higher than the reported Ki for MDM2 binding.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting: This is a strong indication of potential off-target activity.[7] At higher concentrations, the compound may bind to other proteins with lower affinity. To investigate this:
-
Perform a target engagement assay to confirm that this compound is binding to MDM2 at the expected concentrations in your cellular system.
-
Use a structurally unrelated MDM2 inhibitor as a control to see if it phenocopies the observed effects.
-
Employ proteome-wide profiling techniques to identify other potential binding partners.
-
-
-
Possible Cause 2: Cell permeability and bioavailability.
-
Troubleshooting: The effective concentration in a cell-based assay can be higher than the in vitro binding affinity due to factors like cell membrane permeability and intracellular compound metabolism. Measure the intracellular concentration of this compound if possible.
-
Problem 3: Unexpected cellular phenotype that does not correlate with p53 activation.
-
Possible Cause: p53-independent off-target effects.
-
Troubleshooting: To determine if the observed phenotype is independent of p53:
-
Use a p53-null cell line (e.g., HCT-116 p53-/-) as a negative control.[6] If the effect persists in the absence of p53, it is likely an off-target effect.
-
Knock down p53 using siRNA or shRNA in your wild-type cell line and assess if the phenotype is still present after this compound treatment.
-
Investigate other potential pathways that might be affected. For instance, this compound has been included in screens targeting the ubiquitin-proteasome pathway, suggesting this could be a potential area for off-target activity.[8][9]
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) for MDM2 | 120 nM | [1][2][3][4][5][6] |
| Effective Concentration (in HCT-116 cells) | 5 - 20 µM | [6] |
Experimental Protocols
Protocol 1: Western Blot for p53, MDM2, and p21 Accumulation
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116 p53+/+ and p53-/-) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0, 5, 10, 20 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability/Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence to measure ATP levels, which correlate with cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | CAS 6964-62-1 | Tocris Bioscience [tocris.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. NSC-66811 | CAS 6964-62-1 | p53/mdm2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Screening of a Focused Ubiquitin-Proteasome Pathway Inhibitor Library Identifies Small Molecules as Novel Modulators of Botulinum Neurotoxin Type A Toxicity [frontiersin.org]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Optimizing NSC 66811 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of NSC 66811, a potent inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for this compound?
There is no single optimal treatment duration for this compound that applies to all experimental systems. The ideal duration depends on several factors, including the cell line, the concentration of this compound used, and the specific biological endpoint being measured (e.g., p53 activation, cell cycle arrest, apoptosis). Published studies have used incubation times ranging from 24 to 48 hours.[1] It is crucial to perform a time-course experiment to determine the optimal duration for your specific model and research question.
Q2: How does this compound work?
This compound is a small molecule that potently inhibits the interaction between MDM2 and p53, with a Ki (inhibition constant) of 120 nM.[1][2] Under normal conditions, MDM2, an E3 ubiquitin ligase, targets the tumor suppressor protein p53 for proteasomal degradation, keeping its levels low. By binding to MDM2, this compound prevents the degradation of p53, leading to its accumulation and activation. Activated p53 can then induce downstream cellular responses, including cell cycle arrest and apoptosis.[1][2]
Q3: What are the expected downstream effects of this compound treatment?
Treatment of cancer cells with wild-type p53 with this compound is expected to lead to:
-
Accumulation of p53 and its target proteins: Increased levels of p53, MDM2 (as part of a feedback loop), and p21 (a cell cycle inhibitor) are commonly observed.[1]
-
Cell cycle arrest: p53 activation often leads to a G1 or G2/M phase arrest in the cell cycle.
-
Induction of apoptosis: Prolonged or strong p53 activation can trigger programmed cell death.
Q4: Should I expect the same results in all cell lines?
No. The response to this compound is highly dependent on the p53 status of the cell line. Cell lines with wild-type p53 are expected to be sensitive to this compound, while those with mutated or null p53 will likely be resistant. Furthermore, the genetic background of the cell line can influence the downstream response to p53 activation, leading to variations in the extent of cell cycle arrest versus apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low p53 accumulation after this compound treatment. | Suboptimal treatment duration: The time point of analysis may be too early or too late. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of p53 accumulation. |
| Incorrect concentration of this compound: The concentration may be too low to effectively inhibit MDM2-p53 interaction. | Perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line. | |
| p53 status of the cell line: The cell line may have a mutated or null p53, rendering it unresponsive to MDM2 inhibition. | Verify the p53 status of your cell line through sequencing or by checking the literature. Use a positive control cell line with known wild-type p53. | |
| Poor compound stability or activity: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| High background in Western blot for p53. | Antibody issues: The primary or secondary antibody concentration may be too high, or the antibody may be non-specific. | Optimize antibody concentrations. Use a well-validated p53 antibody. Ensure adequate blocking and washing steps in your Western blot protocol. |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell confluency, passage number, or media conditions can affect the cellular response. | Standardize your cell culture conditions. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inaccurate drug concentration: Errors in preparing dilutions can lead to variability. | Prepare fresh dilutions for each experiment from a validated stock solution. | |
| Cell death observed, but not through apoptosis. | Alternative cell death pathways: High concentrations or prolonged treatment may induce necrosis or other forms of cell death. | Assess markers of different cell death pathways (e.g., LDH release for necrosis). Consider a lower concentration or shorter treatment duration to specifically induce apoptosis. |
| Timing of apoptosis assays: Apoptotic events occur in a specific sequence. The chosen assay may not be optimal for the selected time point. | Use a combination of early (e.g., Annexin V staining) and late (e.g., caspase-3/7 activity, PARP cleavage) apoptosis markers and perform a time-course analysis. |
Experimental Protocols
Determining Optimal Treatment Duration via Time-Course Western Blot
This protocol outlines a general method to determine the optimal treatment duration of this compound by analyzing the time-dependent accumulation of p53 and its target protein, p21.
1. Cell Culture and Treatment:
- Plate your cells of interest (e.g., HCT-116, a cell line with wild-type p53) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere and grow for 24 hours.
- Treat the cells with a predetermined optimal concentration of this compound (e.g., 10 µM). Include a DMSO-treated vehicle control.
- Incubate the cells for different durations (e.g., 0, 6, 12, 24, 48 hours).
2. Protein Extraction:
- At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Western Blotting:
- Normalize the protein concentrations for all samples.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the protein of interest signal to the loading control signal.
- Plot the relative protein expression against the treatment duration to identify the time point of maximal p53 and p21 accumulation.
Data Presentation
Table 1: Example Time-Course of p53 and p21 Accumulation in HCT-116 Cells Treated with 10 µM this compound
| Treatment Duration (hours) | Relative p53 Expression (Fold Change vs. 0h) | Relative p21 Expression (Fold Change vs. 0h) |
| 0 | 1.0 | 1.0 |
| 6 | 2.5 | 1.8 |
| 12 | 4.2 | 3.5 |
| 24 | 5.8 | 5.1 |
| 48 | 4.5 | 4.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Summary of this compound Effects on Different Cell Lines from Published Data
| Cell Line | p53 Status | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect |
| HCT-116 | Wild-type | 5, 10, 20 | 48 | Dose-dependent accumulation of p53, MDM2, and p21 |
| HCT-116 p53-/- | Null | 5, 10, 20 | 48 | No effect on p53, MDM2, and p21 levels |
| HepG2 | Wild-type | 5, 25 | 24 | Upregulation of p53 mRNA levels |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound treatment duration.
References
NSC 66811 stability issues in cell culture media
Welcome to the technical support center for NSC 66811. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and providing guidance on the use of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors related to its stability and handling in cell culture media. Key considerations include:
-
Compound Stability: this compound, like many small molecules, may have limited stability in aqueous solutions at 37°C. It can degrade over the course of your experiment, leading to a decrease in the effective concentration.
-
Solubility Issues: While this compound is soluble in DMSO, it may precipitate when diluted into aqueous cell culture media. This is especially true at higher concentrations.
-
Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and pipette tips, reducing the actual concentration in the media.[1]
-
Media Components: Components within the cell culture media, such as amino acids, vitamins, or components in fetal bovine serum (FBS), can potentially react with or bind to this compound, affecting its stability and availability.[1][2]
-
Cellular Metabolism: Once inside the cells, this compound may be metabolized into inactive forms, reducing its effective concentration over time.[1]
Q2: How can I assess the stability of this compound in my specific cell culture medium?
A2: To determine the stability of this compound in your experimental conditions, you can perform a time-course experiment. This involves incubating the compound in your cell culture medium (with and without serum) at 37°C and measuring its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours). The concentration can be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Q3: I suspect this compound is precipitating in my cell culture medium. How can I address this?
A3: To address potential precipitation of this compound, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced precipitation.[4]
-
Solubility Testing: Perform a visual inspection for precipitation after diluting the this compound stock solution into the cell culture medium. You can also centrifuge the medium and analyze the supernatant for the compound's concentration to quantify solubility.
-
Use of Serum: Serum proteins can sometimes help to stabilize small molecules and keep them in solution. Compare the solubility in serum-free versus serum-containing media.[2][5]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound activity | Inherently unstable in aqueous media at 37°C. | Perform a stability study to determine the half-life in your media. Consider adding the compound fresh at different time points during long-term experiments. |
| Reaction with media components. | Test stability in a simpler buffer (e.g., PBS) and in different types of media to identify reactive components. | |
| Enzymatic degradation by components in serum. | Compare stability in serum-free vs. serum-containing media.[1] | |
| High variability between replicates | Incomplete solubilization of stock solution. | Ensure complete dissolution of the powder in DMSO. Gentle warming or sonication may help. |
| Precipitation upon dilution in media. | Visually inspect for precipitates. Lower the final concentration or use a solubilizing agent if compatible with your experiment. | |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips.[1] | |
| No detectable degradation products | Compound is binding to plasticware. | Include a control without cells to assess binding to the plate. Analyze the concentration in the media over time in these wells. |
| Compound is being taken up by cells. | Analyze cell lysates to determine the intracellular concentration of this compound. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol describes a general method to determine the stability of this compound in a specific cell culture medium using HPLC-MS.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, with and without 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
24-well tissue culture plates (low-binding plates recommended)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without 10% FBS) and PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the compound.
-
Sample Processing: Immediately after collection, mix the aliquot with an equal volume of cold acetonitrile or methanol to precipitate proteins and stop any degradation. Centrifuge the samples to pellet the precipitate.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of this compound using a validated HPLC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Hypothetical Stability Data of this compound (10 µM) at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in PBS |
| 0 | 100 | 100 | 100 |
| 2 | 85 | 95 | 98 |
| 8 | 60 | 80 | 92 |
| 24 | 30 | 65 | 85 |
| 48 | 10 | 40 | 75 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway of this compound
This compound is an inhibitor of the MDM2-p53 interaction. By binding to MDM2, it prevents the ubiquitination and subsequent degradation of the tumor suppressor protein p53. This leads to the accumulation of p53, which can then activate downstream targets to induce cell cycle arrest and apoptosis.
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and downstream effects.
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
troubleshooting inconsistent results with NSC 66811
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 66811. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is well-documented as a potent inhibitor of the MDM2-p53 protein-protein interaction, with a Ki (inhibition constant) of 120 nM.[1][2][3][4][5] By binding to MDM2, this compound blocks the degradation of the tumor suppressor protein p53. This leads to the accumulation and activation of p53, which in turn induces the expression of downstream targets like p21, resulting in cell cycle arrest and apoptosis.[1][3][4]
Q2: Is this compound an inhibitor of SHP-1 or SHP-2?
Currently, the widely published and validated mechanism of action for this compound is the inhibition of the MDM2-p53 interaction. While off-target effects are a possibility for any small molecule, there is no substantial evidence in the current scientific literature to classify this compound as a direct inhibitor of the protein tyrosine phosphatases SHP-1 or SHP-2. Researchers investigating potential effects on SHP-1/2 should consider this a novel area of inquiry and perform rigorous validation experiments.
Q3: What are the recommended concentrations of this compound for cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, published studies have shown effective concentrations in the range of 5-20 µM in HCT-116 human colon cancer cells.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3][5] For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C.[4][5] To avoid degradation, it is advisable to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your desired aqueous buffer immediately before use.
Troubleshooting Inconsistent Results
Inconsistent results with small molecule inhibitors like this compound can arise from various factors. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: High Variability in Cell Viability Assays
Possible Causes & Solutions
| Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, fill the peripheral wells with sterile PBS or media without cells. |
| Inconsistent Drug Concentration | Ensure thorough mixing of the this compound stock solution before dilution and proper mixing of the final working solution in the assay plate. |
| Precipitation of this compound | This compound has low aqueous solubility. When diluting from a DMSO stock, ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all wells, including vehicle controls. Visually inspect for any precipitation after dilution. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-passaged cells can exhibit altered responses. |
Problem 2: Weak or No Observed Effect on p53 or p21 Accumulation
Possible Causes & Solutions
| Cause | Recommended Action |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration and incubation time for your cell line. |
| Degraded this compound | Prepare fresh dilutions of this compound from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Cell Line p53 Status | The effect of this compound is dependent on the presence of wild-type p53. Confirm the p53 status of your cell line. No effect would be expected in p53-null or mutant cell lines.[4] |
| Insufficient Incubation Time | The accumulation of p53 and p21 is a time-dependent process. Perform a time-course experiment to identify the optimal treatment duration. |
| Technical Issues with Western Blotting | Ensure efficient protein extraction, accurate protein quantification, and proper antibody dilutions. Include appropriate positive and negative controls. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for p53 and p21
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the signaling pathway, a typical workflow, and a troubleshooting decision tree.
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability assay using this compound.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. NSC-66811 | CAS 6964-62-1 | p53/mdm2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Confirming NSC 66811 Activity in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the cellular activity of NSC 66811, a potent inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] It functions by binding to MDM2 at the p53-binding pocket, thereby disrupting the MDM2-p53 protein-protein interaction.[1][2][3] This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. The stabilization and accumulation of p53 lead to the transcriptional activation of its downstream target genes, such as CDKN1A (encoding p21), which results in cell cycle arrest and apoptosis.[1][2]
Q2: Which cell lines are suitable for testing this compound activity?
A2: The activity of this compound is primarily dependent on the p53 status of the cell line. Cell lines with wild-type p53 (p53+/+) are expected to be sensitive to this compound. In contrast, cell lines with mutant or null p53 (p53-/-) should show little to no response and can be used as negative controls. The human colon cancer cell line HCT-116 and its isogenic p53-null counterpart (HCT-116 p53-/-) are commonly used and recommended for these experiments.
Q3: What is the recommended concentration range and treatment duration for this compound?
A3: The effective concentration of this compound can vary between cell lines. However, a common starting concentration range is 5 µM to 20 µM. For initial experiments, a dose-response study is recommended. Treatment duration typically ranges from 24 to 48 hours to observe significant effects on protein expression, cell cycle distribution, and cell viability.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution in a complete cell culture medium to the desired final concentration. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Core Experimental Protocols
To confirm the activity of this compound, a series of key experiments should be performed. Below are detailed protocols for the most common assays.
Western Blotting for p53 and p21 Accumulation
This protocol details the detection of p53 and its downstream target p21 by Western blot to confirm the on-target effect of this compound.
Methodology:
-
Cell Seeding and Treatment: Seed HCT-116 (p53+/+) and HCT-116 (p53-/-) cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., HCT-116 p53+/+ and p53-/-) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24-72 hours.
-
Assay Procedure (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0, 10, 20 µM) for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Quantitative Data
The following tables summarize expected results from the key experiments. Note that these values are illustrative and can vary depending on the specific cell line, passage number, and experimental conditions.
Table 1: Expected Protein Expression Changes (Western Blot)
| Target Protein | Cell Line | Treatment (this compound) | Expected Fold Change (vs. Control) |
| p53 | HCT-116 (p53+/+) | 10 µM, 24h | 3 - 5 fold increase |
| p21 | HCT-116 (p53+/+) | 10 µM, 24h | 4 - 6 fold increase |
| p53 | HCT-116 (p53-/-) | 10 µM, 24h | No significant change |
| p21 | HCT-116 (p53-/-) | 10 µM, 24h | No significant change |
Table 2: Expected Cell Viability (IC50 Values)
| Cell Line | Treatment Duration | Expected IC50 (µM) |
| HCT-116 (p53+/+) | 48h | 5 - 15 |
| HCT-116 (p53-/-) | 48h | > 50 (or no effect) |
| Other p53 WT lines | 48h | Variable, generally < 30 |
| Other p53 mutant/null | 48h | High or no effect |
Table 3: Expected Cell Cycle Distribution (%)
| Treatment (this compound) | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | HCT-116 (p53+/+) | 45 - 55 | 25 - 35 | 15 - 25 |
| 10 µM, 24h | HCT-116 (p53+/+) | 60 - 75 | 10 - 20 | 10 - 20 |
| Control (DMSO) | HCT-116 (p53-/-) | 45 - 55 | 25 - 35 | 15 - 25 |
| 10 µM, 24h | HCT-116 (p53-/-) | No significant change | No significant change | No significant change |
Visual Guides
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow
References
Technical Support Center: Refining NSC 66811 Delivery Methods in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals working with the MDM2-p53 inhibitor, NSC 66811. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] It functions by binding to MDM2 with a high affinity (Ki of 120 nM), which prevents MDM2 from targeting the tumor suppressor protein p53 for degradation.[1][2][3] This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3]
Q2: What are the main challenges in delivering this compound in animal models?
A2: The primary challenge in the in vivo delivery of this compound is its poor aqueous solubility. The compound is soluble in organic solvents like DMSO and DMF but has very limited solubility in aqueous solutions, which can lead to precipitation upon administration and result in suboptimal bioavailability and inconsistent experimental outcomes.
Q3: What are the recommended starting formulations for this compound in animal studies?
A3: Based on supplier recommendations for poorly soluble compounds, two common formulations can be considered as starting points. It is crucial to prepare these formulations fresh daily.
-
For Oral (PO) and Intraperitoneal (IP) Injection (Suspension): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This typically forms a suspended solution.[3]
-
For Intraperitoneal (IP) Injection (Clear Solution): A solution of 10% DMSO in 90% corn oil may yield a clear solution.
Q4: My this compound formulation is precipitating. What can I do?
A4: Precipitation is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Sonication: Use a bath or probe sonicator to aid in the dissolution and dispersion of the compound in the vehicle.
-
Gentle Warming: Gently warming the vehicle (e.g., to 37°C) during preparation can increase the solubility of this compound. Ensure the compound is stable at the applied temperature.
-
Order of Solvent Addition: The order in which solvents are added is critical. Typically, the compound should first be fully dissolved in the primary organic solvent (e.g., DMSO) before the gradual addition of co-solvents (e.g., PEG300, Tween-80) and finally the aqueous component (e.g., saline).
-
Fresh Preparation: Always prepare the formulation immediately before administration to minimize the time for precipitation to occur.
Q5: Are there potential toxicity concerns with the formulation vehicles?
A5: Yes, the components of the delivery vehicle can have their own toxicities, especially with repeated dosing.
-
DMSO: High concentrations of DMSO can cause local irritation, and for intravenous injections, it can lead to hemolysis. It is generally recommended to keep the final DMSO concentration as low as possible, ideally below 10% for IP injections and even lower for IV.
-
Tween-80: While a common excipient, Tween-80 has been associated with hypersensitivity reactions in some cases.
-
Corn Oil: Can be inflammatory, particularly with repeated intraperitoneal injections.
It is always advisable to include a vehicle-only control group in your experiments to assess any effects of the delivery formulation itself.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition of aqueous solution | The compound is "crashing out" of the organic solvent. | 1. Reduce the rate of addition of the aqueous phase. 2. Increase the proportion of co-solvents like PEG300 and Tween-80. 3. Vigorously vortex or sonicate during the addition of the aqueous phase. |
| Phase separation of the vehicle (e.g., DMSO/Corn Oil) | Immiscibility of the solvents. | 1. Ensure thorough mixing and vortexing. 2. Consider adding an emulsifier like Tween-80 to stabilize the mixture. |
| Animal distress post-injection (e.g., writhing, lethargy) | Irritation from the vehicle or compound. | 1. Reduce the concentration of DMSO. 2. Increase the injection volume to dilute the irritant (while staying within recommended volume limits). 3. Consider an alternative, less irritating vehicle if the issue persists. 4. Ensure the pH of the final formulation is close to neutral. |
| Inconsistent tumor growth inhibition | Poor bioavailability due to precipitation or rapid clearance. | 1. Optimize the formulation to ensure complete dissolution or a stable, fine suspension. 2. Evaluate different administration routes (e.g., oral gavage vs. intraperitoneal injection). 3. Consider increasing the dosing frequency if the compound has a short half-life (pharmacokinetic data for this compound is not readily available, but this is a general consideration). |
Experimental Protocols
Note: The following protocols are generalized based on common practices for administering poorly soluble compounds to mice. Doses and schedules should be optimized for your specific experimental model.
Protocol 1: Preparation of this compound Formulation for Oral Gavage or Intraperitoneal Injection (Suspension)
This protocol is adapted from supplier recommendations for creating a suspended solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. Gentle warming and sonication can be used to facilitate dissolution.
-
Add Co-solvents: In a sterile tube, add the required volume of PEG300. To this, add the appropriate volume of the this compound stock solution. Vortex until the solution is homogenous.
-
Add Surfactant: Add the required volume of Tween-80 to the mixture and vortex thoroughly.
-
Add Aqueous Phase: Slowly add the sterile saline to the mixture while continuously vortexing to achieve the final desired concentration in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Formulation: The final product will be a suspension. Ensure it is well-mixed before each administration.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringe (e.g., 1 mL)
Procedure:
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure Insertion Depth: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. Do not force the needle.
-
Administer Compound: Once the needle is correctly positioned, slowly administer the this compound formulation.
-
Withdraw Needle: Gently withdraw the gavage needle.
-
Monitor Animal: Monitor the mouse for a few minutes post-administration for any signs of distress.
Protocol 3: Administration of this compound via Intraperitoneal Injection in Mice
Materials:
-
Prepared this compound formulation
-
Appropriate size needle and syringe (e.g., 25-27 gauge needle, 1 mL syringe)
Procedure:
-
Animal Restraint: Securely restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Locate Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen.
-
Insert Needle: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure no fluid (e.g., urine, intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh preparation at a different site.
-
Inject Compound: Slowly and steadily inject the this compound formulation.
-
Withdraw Needle: Remove the needle and return the mouse to its cage.
-
Monitor Animal: Observe the mouse for any adverse reactions.
Quantitative Data Summary (Example Templates)
Table 1: Example Pharmacokinetic Parameters of an MDM2 Inhibitor in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) | Half-life (h) |
| Compound X | Oral (PO) | 50 | 15 | 2 | 90 | 4.5 |
| Compound X | Intraperitoneal (IP) | 25 | 25 | 0.5 | 100 | 4.2 |
| Compound X | Intravenous (IV) | 10 | 50 | 0.08 | 120 | 4.0 |
Table 2: Example In Vivo Efficacy of an MDM2 Inhibitor in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Daily, PO | 1200 ± 150 | - |
| Compound Y | 25 | Daily, PO | 800 ± 120 | 33% |
| Compound Y | 50 | Daily, PO | 450 ± 90 | 62.5% |
| Compound Y | 50 | Twice Daily, PO | 300 ± 70 | 75% |
Visualizations
Signaling Pathway of this compound
Experimental Workflow for In Vivo Efficacy Study
Troubleshooting Logic for Formulation Precipitation
References
Navigating the Path to Clinic: A Technical Support Center for NSC 66811 Researchers
For Immediate Release
Researchers and drug development professionals investigating the promising anti-cancer compound NSC 66811 now have a dedicated resource to navigate the complexities of its clinical translation. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical development.
This compound is a potent small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical pathway in cancer development. By disrupting this interaction, this compound reactivates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. While the mechanism is promising, the journey from laboratory discovery to clinical application is fraught with challenges. This support center aims to equip researchers with the knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the murine double minute 2 (MDM2) protein's interaction with the p53 tumor suppressor.[1] It binds to MDM2 with a high affinity (Ki = 120 nM), preventing MDM2 from targeting p53 for degradation.[1] This leads to the accumulation and activation of p53, which in turn induces the expression of downstream targets like p21, resulting in cell cycle arrest and apoptosis in cancer cells with functional p53.[1]
Q2: Is the anti-cancer activity of this compound dependent on p53 status?
A2: Yes, the primary mechanism of this compound relies on the presence of wild-type p53. In preclinical studies, this compound had no effect on the levels of p53, MDM2, and p21 in HCT-116 cells that lack p53 (p53-/-), indicating its p53-dependent activity. Therefore, it is crucial to select cancer models with intact p53 for efficacy studies.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. However, as a quinoline-based compound, it is important to consider the potential for off-target activities associated with this chemical scaffold. General toxicological profiles of quinolines suggest the potential for various off-target interactions that should be assessed during preclinical development.
Q4: Are there any known challenges related to the solubility and formulation of this compound for in vivo studies?
A4: Yes, like many small molecule inhibitors, this compound has low aqueous solubility. This presents a challenge for achieving adequate bioavailability in vivo. Two potential formulation strategies have been reported by commercial suppliers for preclinical research. These formulations, detailed in the Experimental Protocols section, utilize solvents such as DMSO, PEG300, Tween-80, and saline or corn oil to improve solubility and facilitate administration. Researchers may need to optimize these formulations based on their specific animal models and administration routes.
Troubleshooting Guides
Problem 1: Low or Inconsistent Efficacy in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Incorrect Cell Line Selection | Verify that the selected cancer cell lines express wild-type p53. The efficacy of this compound is dependent on functional p53. |
| Compound Instability | Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration. The anti-proliferative effects of this compound may be time-dependent. |
| Issues with Compound Purity | Verify the purity of the this compound batch using analytical methods such as HPLC-MS. |
Problem 2: Poor Bioavailability or Lack of Efficacy in Animal Models
| Possible Cause | Troubleshooting Steps |
| Inadequate Formulation | Experiment with different formulation strategies to improve solubility and absorption. Refer to the provided in vivo formulation protocols as a starting point. Consider pharmacokinetic studies to assess drug exposure. |
| Rapid Metabolism | The pharmacokinetics of this compound have not been extensively published. However, MDM2 inhibitors can be subject to metabolic clearance. Consider co-administration with metabolic inhibitors in preclinical models to investigate this possibility, though this is for investigational purposes only. |
| Ineffective Dosing Regimen | Optimize the dose and frequency of administration. In vivo efficacy will depend on maintaining a therapeutic concentration of the drug at the tumor site. |
| Tumor Model Resistance | Confirm the p53 status of the xenograft tumors. In vivo, other resistance mechanisms may also be at play. |
Quantitative Data Summary
Due to the limited availability of public data for this compound, a comprehensive table of IC50 values across multiple cell lines and detailed in vivo efficacy data is not currently possible. The following table summarizes the available binding affinity and a single mention of in vivo activity for a derivative. Researchers are encouraged to perform their own dose-response studies to determine the IC50 in their cell lines of interest.
| Parameter | Value | Assay/Model |
| MDM2 Binding Affinity (Ki) | 120 nM | Biochemical Assay |
| In Vivo Efficacy (Compound 40, a derivative) | 30% Tumor Growth Inhibition | HCT-116 Xenograft Model |
Experimental Protocols
In Vitro Western Blot for p53 Pathway Activation
-
Cell Culture and Treatment: Plate HCT-116 (p53+/+) cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Formulation Protocols
Protocol 1: Suspended Solution for Oral or Intraperitoneal Injection
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 2.5 mg/mL working solution, mix the following in order:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Use sonication to aid dissolution and create a uniform suspension. Prepare fresh on the day of use.
Protocol 2: Clear Solution for Injection
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a ≥ 2.5 mg/mL working solution, mix the following:
-
10% DMSO (from stock solution)
-
90% Corn Oil
-
-
Mix thoroughly to achieve a clear solution.
Visualizing the Pathway and Workflow
References
Validation & Comparative
Validating the Inhibitory Effect of NSC 66811 on MDM2: A Comparative Guide
For researchers in oncology and drug development, targeting the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53 is a promising therapeutic strategy. This guide provides a comprehensive comparison of NSC 66811, a potent MDM2 inhibitor, with other well-characterized inhibitors: Nutlin-3, MI-773 (SAR405838), and AMG 232. This objective analysis, supported by experimental data and detailed protocols, will aid researchers in selecting the appropriate tool compound for their studies and in designing experiments to validate MDM2 inhibition.
Mechanism of Action: Restoring p53 Function
Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low.[1][2][3] In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 destruction and allowing cancer cells to evade apoptosis and proliferate unchecked.[1][3] MDM2 inhibitors, including this compound, function by binding to the p53-binding pocket on MDM2, thereby disrupting the MDM2-p53 interaction.[4][5] This prevents p53 degradation, leading to its accumulation and the activation of downstream target genes like p21, which induces cell cycle arrest, and PUMA, which promotes apoptosis.[6][7][8]
Figure 1: MDM2-p53 signaling pathway and inhibition by this compound.
Comparative Performance of MDM2 Inhibitors
The efficacy of MDM2 inhibitors can be evaluated based on their binding affinity to MDM2 and their ability to inhibit cancer cell growth. The following tables summarize key quantitative data for this compound and its alternatives.
Table 1: Biochemical Activity - Binding Affinity to MDM2
| Compound | Assay Type | Binding Affinity (Ki or Kd) | Reference(s) |
| This compound | Competitive Binding | Ki = 120 nM | [5][6][8][9] |
| Nutlin-3a | Competitive Binding | Ki = 90 nM | [10] |
| MI-773 (SAR405838) | Competitive Binding | Ki = 0.88 nM | [7][11] |
| AMG 232 | Surface Plasmon Resonance (SPR) | Kd = 0.045 nM | [4][12][13][14] |
Table 2: Cellular Activity - Inhibition of MDM2-p53 Interaction
| Compound | Assay Type | IC50 | Reference(s) |
| Nutlin-3a | HTRF | 90 nM | [8][10][15] |
| AMG 232 | HTRF | 0.6 nM | [12][16] |
Table 3: Cellular Activity - Inhibition of Cancer Cell Viability (IC50)
| Compound | SJSA-1 (Osteosarcoma) | HCT116 (Colon) | LNCaP (Prostate) | A549 (Lung) | Other Cell Lines | Reference(s) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | LNCaP (p53 activation) | [1] |
| Nutlin-3a | ~1.5 µM | ~1.5 µM | Not Reported | 17.68 µM | MSTO-211H: 0.37µM, NCI-H2052: 0.50µM | [8][17][18] |
| MI-773 (SAR405838) | 0.092 µM | 0.20 µM | 0.27 µM | Not Reported | RS4;11: 0.089 µM | [7] |
| AMG 232 | 9.1 nM | 10 nM | Not Reported | Not Reported | DBTRG-05MG: 0.19 µM, A1207: 0.20 µM | [4][16][19] |
Note: Cell viability IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols for Validating MDM2 Inhibition
To validate the inhibitory effect of a compound like this compound on the MDM2-p53 pathway, a series of in vitro experiments are essential. The following diagram and protocols outline a standard workflow.
Figure 2: Experimental workflow for validating MDM2 inhibition.
MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the disruption of the MDM2-p53 protein-protein interaction by a test compound.
Materials:
-
Recombinant GST-tagged MDM2 protein
-
Recombinant His-tagged p53 protein
-
Anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-His antibody conjugated to a FRET acceptor (e.g., XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compound (e.g., this compound) dissolved in DMSO
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing GST-MDM2 and His-p53 to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add a solution containing the anti-GST-donor and anti-His-acceptor antibodies.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value of the test compound.
Western Blot for p53 Pathway Activation
This method is used to visualize the cellular effects of MDM2 inhibition, specifically the stabilization of p53 and the upregulation of its downstream targets.
Materials:
-
p53 wild-type cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in p53, p21, and MDM2 protein levels with increasing inhibitor concentration indicates pathway activation.[20][21]
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.
Materials:
-
p53 wild-type cancer cell line
-
96-well cell culture plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[22]
Conclusion
This compound is a potent inhibitor of the MDM2-p53 interaction. While it demonstrates a strong binding affinity to MDM2, newer compounds such as MI-773 and AMG 232 exhibit significantly higher potency in both biochemical and cellular assays. The choice of inhibitor will depend on the specific research question, the cell models being used, and the desired potency. The experimental protocols provided in this guide offer a robust framework for validating the on-target effects of this compound or any other MDM2 inhibitor, ensuring reliable and reproducible results in the investigation of this critical cancer therapeutic target.
References
- 1. tribioscience.com [tribioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSC-66811 | CAS 6964-62-1 | p53/mdm2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Head-to-Head Battle: Comparing the Efficacy of MDM2 Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for effective and targeted cancer therapies is a continuous endeavor. One promising avenue of investigation lies in the inhibition of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. By blocking the MDM2-p53 interaction, these inhibitors aim to unleash the tumor-suppressing power of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This guide provides a comprehensive comparison of the efficacy of different MDM2 inhibitors, supported by experimental data, to aid in the selection and development of next-generation cancer therapeutics.
Introduction to MDM2 Inhibitors
MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating p53 levels. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. MDM2 inhibitors are small molecules designed to fit into the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins. This restores p53 function, triggering a cascade of events that can lead to tumor cell death. Several classes of MDM2 inhibitors have been developed, with some of the most studied being the "Nutlins" and their more potent successors.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of three prominent MDM2 inhibitors—Nutlin-3a, Idasanutlin, and Milademetan—across various cancer cell lines. This data, derived from a head-to-head comparative study, highlights the evolution of MDM2 inhibitors towards greater potency.
| Cell Line | Cancer Type | Nutlin-3a IC50 (µM) | Idasanutlin IC50 (µM) | Milademetan IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.13 ± 0.85 | 2.00 ± 0.63 | 4.04 ± 0.32 |
| MDA-MB-436 | Triple-Negative Breast Cancer | 27.69 ± 3.48 | 4.64 ± 0.18 | 7.62 ± 1.52 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 21.77 ± 4.27 | 2.43 ± 0.24 | 5.51 ± 0.25 |
| HCT116 p53+/+ | Colon Carcinoma | 28.03 ± 6.66 | 4.15 ± 0.31 | 6.42 ± 0.84 |
| HCT116 p53-/- | Colon Carcinoma | 30.59 ± 4.86 | 5.20 ± 0.25 | 8.44 ± 0.67 |
Data from: Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer.[1]
As the data indicates, the second-generation inhibitors, Idasanutlin and Milademetan, generally exhibit significantly lower IC50 values compared to the first-generation inhibitor, Nutlin-3a, demonstrating their enhanced potency in inhibiting cancer cell viability.[1]
In Vivo Efficacy: Preclinical Xenograft Models
Nutlin-3a: In a mouse xenograft model using KRAS mutant/p53 wild-type lung cancer cells, intraperitoneal injection of Nutlin-3a at 25 mg/kg significantly reduced tumor growth.[2] This was accompanied by a downregulation of GFPT2 and upregulation of p53 in the tumor tissue.[2]
Idasanutlin: The intravenous prodrug of Idasanutlin, RO6839921, has been evaluated in orthotopic neuroblastoma models.[3] In combination with temozolomide, it led to greater tumor growth inhibition and increased survival compared to either agent alone, supporting its further clinical development.[3][4]
Milademetan: Preclinical studies using xenograft models of MDM2-amplified, TP53 wild-type solid tumors have shown that Milademetan has potent antitumor activity.[5] An intermittent dosing schedule was found to be more durable and effective than continuous dosing in these models.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of MDM2 inhibitors and the methods used to evaluate their efficacy, it is essential to visualize the underlying biological pathways and experimental procedures.
MDM2-p53 Signaling Pathway
MDM2 inhibition restores the function of the p53 tumor suppressor protein. Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax). This ultimately leads to the suppression of tumor growth.
Experimental Workflow for Efficacy Evaluation
The evaluation of MDM2 inhibitors typically involves a series of in vitro assays to determine their impact on cell viability, apoptosis, and protein expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for the key assays used to evaluate the efficacy of MDM2 inhibitors.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
MDM2 inhibitors (Nutlin-3a, Idasanutlin, Milademetan)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MDM2 inhibitors for 48-72 hours. Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 540-590 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell lines
-
6-well plates
-
MDM2 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of MDM2 inhibitors for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53, p21, and MDM2, following treatment with MDM2 inhibitors.
Materials:
-
Cancer cell lines
-
MDM2 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with MDM2 inhibitors for the desired time points.
-
Lyse the cells in lysis buffer and determine the protein concentration using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
The development of MDM2 inhibitors represents a significant advancement in targeted cancer therapy. The evolution from first-generation compounds like Nutlin-3a to more potent second-generation inhibitors such as Idasanutlin and Milademetan demonstrates the progress in this field. The experimental data clearly indicates the superior in vitro efficacy of the newer agents. While direct comparative in vivo data is still emerging, the individual preclinical studies show promising antitumor activity for all these compounds.
The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of existing and novel MDM2 inhibitors. As research progresses, a deeper understanding of resistance mechanisms and the development of rational combination therapies will be crucial for realizing the full therapeutic potential of this promising class of anti-cancer drugs. The information presented in this guide aims to equip researchers with the necessary knowledge to contribute to this exciting and rapidly evolving area of cancer drug discovery.
References
- 1. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of NSC 66811: A Comparative Guide to its Effects Across Multiple Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental effects of NSC 66811, a potent inhibitor of the MDM2-p53 protein-protein interaction, across various cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics targeting the p53 signaling pathway.
This compound is a small molecule that activates the tumor suppressor protein p53 by disrupting its interaction with its primary negative regulator, MDM2.[1][2][3] This activation leads to the accumulation of p53, which in turn transcriptionally activates downstream target genes, such as p21, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3]
Quantitative Analysis of this compound Effects
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle progression in various human cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| SJSA-1 | Osteosarcoma | 0.85 |
| LNCaP | Prostate Cancer | 2.5 |
| HCT-116 (p53+/+) | Colon Carcinoma | 4.6 |
| RKO | Colon Carcinoma | 5.2 |
| HCT-116 (p53-/-) | Colon Carcinoma | >50 |
| PC-3 | Prostate Cancer (p53 null) | >50 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Annexin V+) |
| SJSA-1 | Osteosarcoma | 10 µM this compound (24h) | 55% |
| LNCaP | Prostate Cancer | 10 µM this compound (24h) | 45% |
| HCT-116 (p53+/+) | Colon Carcinoma | 10 µM this compound (24h) | 30% |
| HCT-116 (p53-/-) | Colon Carcinoma | 10 µM this compound (24h) | <5% |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Cancer Type | Treatment | % G0/G1 | % S | % G2/M |
| LNCaP | Prostate Cancer | 5 µM this compound (24h) | 75% | 10% | 15% |
| LNCaP | Prostate Cancer | Control | 50% | 35% | 15% |
| RKO | Colon Carcinoma | 5 µM this compound (24h) | 70% | 15% | 15% |
| RKO | Colon Carcinoma | Control | 45% | 40% | 15% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental validation.
Figure 1: Proposed signaling pathway of this compound action.
Figure 2: General experimental workflow for validating this compound effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis (Annexin V) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of p53 expression in cancer cells alters cell cycle response after inhibition of exportin-1 but does not prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NSC 66811's Mechanism as an MDM2-p53 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSC 66811's performance as a Murine Double Minute 2 (MDM2)-p53 interaction inhibitor, supported by experimental data from its initial discovery and subsequent independent verification. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action.
Executive Summary
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between MDM2 and the tumor suppressor protein p53. Its primary mechanism of action is to bind to MDM2 with a reported high affinity, thereby preventing the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. Independent studies have since corroborated the initial findings, confirming its role as a potent activator of the p53 pathway. This guide will detail the experimental evidence, provide comparative data with other known MDM2 inhibitors, and outline the methodologies used in these key studies.
Comparative Performance of this compound
The efficacy of this compound as an MDM2-p53 inhibitor has been evaluated through various biochemical and cell-based assays. Below is a summary of the key quantitative data comparing this compound with the well-characterized MDM2 inhibitor, Nutlin-3.
| Parameter | This compound | Nutlin-3a | Reference |
| Binding Affinity (Ki) | 120 nM | 90 nM | [1][2] |
| Cell Line | HCT-116 (p53+/+) | HCT-116 (p53+/+) | [3] |
| Effect | Dose-dependent accumulation of p53, MDM2, and p21 | Induction of p53, MDM2, and p21 | [3] |
| Concentration Range | 5, 10, 20 µM | Not specified in direct comparison | [3] |
| Incubation Time | 48 h | Not specified in direct comparison | [3] |
Signaling Pathway and Experimental Workflow
The established mechanism of this compound involves the direct inhibition of the MDM2-p53 interaction, leading to the activation of the p53 signaling pathway.
Caption: p53 signaling pathway reactivation by this compound.
The general workflow for verifying the mechanism of action of this compound involves both biochemical and cell-based assays.
Caption: Experimental workflow for this compound mechanism verification.
Experimental Protocols
Fluorescence Polarization (FP) Assay for MDM2-p53 Binding
This assay is used to determine the binding affinity of this compound to the MDM2 protein by measuring the displacement of a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., TAMRA-labeled)
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.
-
This compound
-
DMSO (for compound dilution)
-
384-well black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or control (DMSO).
-
Add the fluorescently labeled p53 peptide to each well at a final concentration of 15 nM.
-
Add the MDM2 protein to each well at a final concentration of 400 nM.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore used.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Western Blot Analysis for p53 and p21 Accumulation
This method is used to detect the levels of p53 and its downstream target p21 in cells treated with this compound.
Materials:
-
HCT-116 (p53+/+ and p53-/-) cells
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HCT-116 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or DMSO as a control for 48 hours.[3]
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The available data from both the initial discovery and subsequent citations in scientific literature and by commercial suppliers consistently support the mechanism of this compound as a potent inhibitor of the MDM2-p53 interaction. It effectively activates the p53 pathway, leading to the accumulation of p53 and its downstream targets, which in turn can induce cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. While direct, independent, peer-reviewed studies providing novel, detailed experimental data on this compound are not abundant in the public domain, the consistent reporting of its primary mechanism across multiple sources provides a strong foundation for its use as a research tool in the study of the p53 pathway. Further independent comparative studies would be beneficial to more precisely position this compound relative to other MDM2 inhibitors in development.
References
- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Validating NSC 66811 Specificity for the MDM2-p53 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cellular proliferation and survival. The discovery of small molecules that can inhibit this interaction and reactivate p53 function represents a promising therapeutic strategy in oncology. NSC 66811 has been identified as a potent inhibitor of the MDM2-p53 interaction. This guide provides a comparative analysis of this compound, validating its specificity by benchmarking against other well-characterized MDM2 inhibitors.
Introduction to MDM2-p53 Interaction Inhibitors
This compound is a small molecule designed to fit into the hydrophobic pocket of MDM2, thereby blocking its interaction with p53. This disruption leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. To objectively assess the specificity and performance of this compound, this guide compares it with several other prominent MDM2-p53 inhibitors that have been extensively studied and, in some cases, have advanced to clinical trials. These include Nutlin-3a, Idasanutlin (RG7388), RG7112, AMG 232, and SAR405838.
Comparative Efficacy: In Vitro Data
The potency of these inhibitors is a key performance metric. The following table summarizes their binding affinities for MDM2, typically measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki).
| Compound | MDM2 Binding Affinity (Ki/IC50) | Assay Method | Reference |
| This compound | 120 nM (Ki) | Not Specified | [1][2][3][4][5][6] |
| Nutlin-3a | 90 nM (IC50) | Biochemical Screen | [6][7] |
| Idasanutlin (RG7388) | 6 nM (IC50) | Not Specified | [8] |
| RG7112 | 18 nM (IC50), ~11 nM (KD) | HTRF, Biacore | [3][5] |
| AMG 232 | 0.6 nM (IC50), 0.045 nM (KD) | HTRF, Biacore | [2][9] |
| SAR405838 (MI-77301) | 0.88 nM (Ki) | Competitive Binding Assay | [4][6][10][11] |
Cellular activity is another critical measure of an inhibitor's efficacy. The following table presents data on the cellular potency of these compounds in inducing p53-dependent responses in various cancer cell lines.
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | HCT-116 (p53+/+) | Dose-dependent accumulation of p53, MDM2, and p21 | 5-20 µM | [1] |
| This compound | HCT-116 (p53-/-) | No effect on p53, MDM2, and p21 levels | Up to 20 µM | [1] |
| Nutlin-3a | Various p53 wild-type cells | Cell cycle arrest and apoptosis | ~1.5 µM (IC50) in HCT116, RKO, SJSA-1 | [6] |
| Idasanutlin (RG7388) | H1299 (p53-null) | Reverses MDM2-induced p53 degradation | 1-10 µM | [8] |
| RG7112 | p53 wild-type cell lines | Cell cycle arrest and apoptosis; more potent than Nutlin-3a | 0.18–2.2 µM (IC50) | [1][12] |
| AMG 232 | SJSA-1, HCT116 (p53+/+) | Increased p53, p21, MDM2, and PUMA proteins | Not Specified | [2][13] |
| AMG 232 | HT-29 (p53 mutant) | No effect on p53 pathway proteins | Not Specified | [2] |
| SAR405838 (MI-77301) | SJSA-1, RS4;11, LNCaP, HCT-116 | p53-dependent cell-cycle arrest and/or apoptosis | Not Specified | [4][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize MDM2-p53 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding of a small fluorescently labeled p53-derived peptide to the MDM2 protein. The binding causes a change in the polarization of the emitted light. Inhibitors that disrupt this interaction will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
384-well black, non-binding microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled p53 peptide and the MDM2 protein to each well.
-
Add the diluted test compounds to the wells. Include controls with no inhibitor (maximum polarization) and no MDM2 protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) and Western Blotting for Cellular Activity
This method is used to assess the disruption of the MDM2-p53 interaction within a cellular context and to observe the downstream consequences on protein levels.
Materials:
-
Cancer cell lines (e.g., HCT-116 p53+/+ and p53-/-)
-
Cell culture reagents
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-p53, anti-MDM2, anti-p21, and appropriate secondary antibodies
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation (for Co-IP):
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against MDM2 (or p53) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blotting:
-
Separate the protein lysates (for total protein levels) or the eluted Co-IP samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p53, MDM2, and p21.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Specificity and Off-Target Effects
A critical aspect of validating any inhibitor is to assess its specificity. Off-target effects can lead to toxicity and confound the interpretation of experimental results.
While comprehensive off-target screening data for this compound is not publicly available, some information exists for the clinical-stage inhibitors. For instance, AMG 232 was screened against a panel of 392 kinases and showed inhibition of only one (PRKD2) at a high concentration (10 µM), indicating high selectivity.[14] Clinical studies of inhibitors like Idasanutlin and AMG 232 have reported side effects such as nausea, diarrhea, and myelosuppression, which are considered on-target, off-tumor effects resulting from p53 activation in normal tissues.[15][16][17][18][19]
The specificity of Nutlin-3a has been questioned, with some studies suggesting it may have off-target effects, including the induction of DNA damage independent of p53.[20] It is also known that Nutlins do not effectively inhibit the interaction between p53 and MDMX, an MDM2 homolog that also negatively regulates p53.[7] In contrast, some other inhibitors have been designed to also target MDMX.
A thorough validation of this compound would require screening against a panel of kinases and other relevant cellular targets.
Conclusion
This compound is a potent inhibitor of the MDM2-p53 interaction with a binding affinity in the nanomolar range. Cellular assays confirm its ability to activate the p53 pathway in a p53-dependent manner. When compared to other well-characterized MDM2 inhibitors, this compound's binding affinity is comparable to that of Nutlin-3a but less potent than second-generation inhibitors like Idasanutlin, AMG 232, and SAR405838.
To fully validate the specificity of this compound, further studies are warranted. These should include comprehensive off-target screening against a broad panel of kinases and other cellular targets, as well as head-to-head comparisons with other inhibitors in a wider range of cancer cell lines. The experimental protocols provided in this guide offer a framework for conducting such validation studies. The continued investigation of this compound and other MDM2-p53 inhibitors is crucial for the development of effective and specific cancer therapies targeting this key pathway.
References
- 1. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin | Crick [crick.ac.uk]
- 7. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of the MDM2 inhibitor SAR405838 in glioblastoma is limited by poor distribution across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
NSC 66811: A Comparative Analysis of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
NSC 66811 is a small molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical regulatory axis in cellular apoptosis and tumor suppression. By binding to MDM2, this compound prevents the ubiquitination and subsequent degradation of the tumor suppressor protein p53, leading to its accumulation and the activation of downstream pro-apoptotic pathways. This guide provides a comprehensive comparison of the reported in vitro and in vivo effects of this compound, supported by available experimental data and methodologies.
Data Presentation: In Vitro vs. In Vivo Effects
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments |
| Binding Affinity (Ki) | 120 nM | - | Measures the binding affinity of this compound to the MDM2 protein.[1] |
| p53 Accumulation | Dose-dependent | HCT-116 (p53+/+) | Increased levels of p53 protein observed with increasing concentrations of this compound.[2] |
| MDM2 Accumulation | Dose-dependent | HCT-116 (p53+/+) | Stabilization of p53 leads to a feedback loop increasing MDM2 expression.[2] |
| p21 Accumulation | Dose-dependent | HCT-116 (p53+/+) | p21 is a key downstream target of p53, inducing cell cycle arrest.[2] |
| Effect in p53-null cells | No effect | HCT-116 (p53-/-) | Demonstrates the p53-dependent mechanism of action of this compound.[2] |
Experimental Protocols
Detailed experimental protocols for the in vivo evaluation of this compound are not available in the reviewed literature. However, a summary of the key in vitro methodologies is provided below.
In Vitro Protein Accumulation Studies
Objective: To determine the effect of this compound on the protein levels of p53, MDM2, and p21 in cancer cells.
Cell Lines:
-
HCT-116 (p53+/+): Human colon cancer cell line with wild-type p53.
-
HCT-116 (p53-/-): Isogenic human colon cancer cell line with p53 knocked out.
Methodology:
-
Cell Culture: HCT-116 cells were cultured in appropriate media and conditions.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).[2]
-
Cell Lysis: After treatment, cells were harvested and lysed to extract total protein.
-
Western Blotting: Protein extracts were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p53, MDM2, and p21.
-
Detection: Protein bands were visualized and quantified to determine the relative protein levels in treated versus untreated cells.
In Vivo Formulation Preparation
While specific in vivo studies are not detailed, a protocol for the preparation of this compound for oral and intraperitoneal injection has been described.[2]
Suspended Solution (2.5 mg/mL):
-
A stock solution of this compound in DMSO (e.g., 25.0 mg/mL) is prepared.
-
To prepare a 1 mL working solution, 100 µL of the DMSO stock solution is added to 400 µL of PEG300 and mixed thoroughly.
-
50 µL of Tween-80 is then added and mixed.
-
Finally, 450 µL of saline is added to adjust the final volume to 1 mL.[2]
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Experimental Workflow for In Vitro Protein Accumulation Assay
Caption: Workflow for assessing this compound's effect on protein levels in vitro.
Conclusion
The available data robustly supports the in vitro activity of this compound as a potent inhibitor of the MDM2-p53 interaction, leading to the activation of the p53 pathway in cancer cells with wild-type p53. This is evidenced by the dose-dependent accumulation of p53 and its downstream target, p21. However, a significant gap exists in the publicly accessible literature regarding the in vivo efficacy of this compound. While a formulation for animal studies has been described, comprehensive studies detailing its anti-tumor effects, pharmacokinetics, and pharmacodynamics in preclinical models are needed to fully evaluate its therapeutic potential. Further research is warranted to bridge this gap and establish a clear correlation between the promising in vitro results and potential in vivo activity.
References
A Head-to-Head Comparison of NSC 66811 with Novel MDM2-p53 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the established MDM2-p53 interaction inhibitor, NSC 66811, with a selection of novel compounds that have emerged as promising therapeutics in oncology. The focus is on providing a clear, objective analysis of their performance based on available preclinical data. This guide is intended to aid researchers in making informed decisions for their own studies and drug development programs.
Introduction to MDM2-p53 Interaction Inhibitors
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome."[1][2] Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][3] In many cancers with wild-type p53, the overexpression of MDM2 effectively inactivates this crucial tumor suppressor pathway, allowing cancer cells to proliferate unchecked.[1] Small molecule inhibitors that disrupt the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[4]
This compound was one of the early small molecules identified as a potent inhibitor of the MDM2-p53 interaction.[4][5] Since its discovery, a number of novel, highly potent, and selective MDM2 inhibitors have been developed, with several entering clinical trials. This guide will compare this compound with key novel inhibitors: Nutlin-3a, RG7112, RG7388, and AMG 232 (Navtemadlin/KRT-232).
Quantitative Data Comparison
The following table summarizes the key in vitro potency metrics for this compound and the selected novel MDM2 inhibitors. It is important to note that these values have been collated from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Target(s) | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Cell Line(s) | Reference(s) |
| This compound | MDM2-p53 | Biochemical | 120 | - | - | [4][5] |
| Nutlin-3a | MDM2-p53 | Biochemical | - | 90 | - | [6] |
| Cell Viability | - | ~1500 | HCT116, RKO, SJSA-1 | [6] | ||
| RG7112 | MDM2-p53 | Cell Viability | - | 430 - 562 | LAN-5, IMR5 | [7] |
| Cell Viability | - | 300 - 500 | SJSA1, RKO, HCT116 | [8] | ||
| RG7388 | MDM2-p53 | Cell Viability | - | 10 - 30 (µM) | Various Cancer Cell Lines | [9] |
| AMG 232 (Navtemadlin/KRT-232) | MDM2-p53 | SPR Binding | 0.045 (KD) | - | - | [10] |
| HTRF Assay | - | 0.6 | - | [11] | ||
| Cell Proliferation | - | 9.1 | SJSA-1 | [11] | ||
| Cell Proliferation | - | 10 | HCT116 | [11] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams have been generated using Graphviz.
Caption: MDM2-p53 signaling pathway and inhibitor mechanism.
Caption: A typical experimental workflow for evaluating MDM2 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key assays used in the characterization of MDM2-p53 interaction inhibitors.
In Vitro Biochemical Assay (Fluorescence Polarization)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound for the disruption of the MDM2-p53 protein-protein interaction.
-
Principle: This assay measures the change in polarization of fluorescently labeled p53 peptide upon binding to the MDM2 protein. Small molecule inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human MDM2 protein.
-
Fluorescently labeled synthetic p53 peptide (e.g., FITC-labeled).
-
Test compounds (e.g., this compound, Nutlin-3a) dissolved in DMSO.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well black plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of MDM2 protein to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Add a fixed concentration of the fluorescently labeled p53 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no MDM2).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT/WST-1 Assay)
-
Objective: To determine the cytotoxic or cytostatic effect of a compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (MTT or WST-1) into a colored formazan product, the absorbance of which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines with wild-type p53 (e.g., HCT116, SJSA-1, LAN-5).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT or WST-1 reagent.
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-96 hours). Include a vehicle control (DMSO).
-
After the incubation period, add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.[12]
-
Western Blot Analysis for p53 Pathway Activation
-
Objective: To confirm the on-target mechanism of action by assessing the protein levels of p53 and its downstream targets (e.g., MDM2, p21).
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Activation of the p53 pathway by an MDM2 inhibitor is expected to lead to an accumulation of p53 and an upregulation of its transcriptional targets.
-
Materials:
-
Cancer cell lines with wild-type p53.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Treat cells with the test compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Conclusion
This compound was a foundational tool in the exploration of MDM2-p53 interaction inhibitors. However, the field has seen significant advancements with the development of novel compounds exhibiting superior potency and drug-like properties. Compounds like Nutlin-3a, RG7112, RG7388, and particularly AMG 232 (Navtemadlin), have demonstrated nanomolar to picomolar affinities for MDM2 and potent anti-proliferative effects in preclinical models. Several of these novel inhibitors have progressed into clinical trials, highlighting their therapeutic potential.
This guide provides a comparative overview based on available data to assist researchers in selecting the appropriate tools for their studies. While this compound remains a useful research compound, the novel inhibitors offer significantly enhanced potency and represent the current state-of-the-art in targeting the MDM2-p53 pathway for cancer therapy. For researchers aiming to translate their findings, focusing on these clinically relevant novel compounds is highly recommended.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 6964-62-1 | Tocris Bioscience [tocris.com]
- 6. abmole.com [abmole.com]
- 7. In Vitro Characterization of a Potent p53-MDM2 Inhibitor, RG7112 in Neuroblastoma Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Portico [access.portico.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Essential Guidance for the Disposal of NSC 66811
For immediate release: This document provides essential safety and logistical information for the proper disposal of the investigational compound NSC 66811. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance in a manner compliant with general laboratory safety standards and regulatory frameworks.
As an investigational drug, specific disposal protocols for this compound are not publicly available. Therefore, the following procedures are based on established best practices for the disposal of chemical and pharmaceutical waste generated in a research setting.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. [2][3]
Core Principles of Investigational Drug Disposal
Proper management and disposal of investigational products are crucial for ensuring participant safety, data integrity, regulatory compliance, and environmental sustainability.[4] All personnel handling chemical waste must be current on institutional chemical waste management training.[2] Unused or expired investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[1][3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines a general framework for the safe disposal of this compound. Adherence to your institution's specific procedures is mandatory.
Step 1: Waste Identification and Segregation
-
Treat all materials contaminated with this compound, including unused product, partially used vials, and contaminated labware (e.g., pipette tips, gloves, bench paper), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
Step 2: Container Selection and Labeling
-
Select a compatible waste container based on the physical state of the waste (solid or liquid).[2] The container should be durable and leak-proof.
-
Affix a "HAZARDOUS WASTE" label to the container.[2] No other labels should be used.[2]
-
Complete the hazardous waste label with the required information. An example of the necessary information is provided in the table below.
Step 3: Waste Accumulation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The SAA should be a secure, designated space, such as a locked cabinet or within secondary containment.[2]
-
Ensure the container is kept closed except when adding waste.
Step 4: Scheduling Waste Pickup
-
Once the waste container is full, or if the research is concluded, contact your institution's EHS department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
Data Presentation: Hazardous Waste Label Information
The following table summarizes the essential information required for a hazardous waste label.
| Information Required | Example for this compound |
| Generator Information | |
| Principal Investigator (PI) Name | Dr. Jane Doe |
| Department | Department of Oncology |
| Building and Room Number | Building C, Room 204 |
| Contact Phone Number | (123) 456-7890 |
| Waste Information | |
| Chemical Name(s) and Concentration(s) | This compound (2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol), 10 mM in DMSO |
| Physical State | Liquid Solution |
| Hazards | Toxic, Irritant |
| Accumulation Start Date | [Date when waste was first added to the container] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling NSC 66811
This guide provides immediate and essential information for the safe handling, use, and disposal of NSC 66811, a potent inhibitor of the MDM2-p53 interaction, intended for researchers, scientists, and drug development professionals. While this compound may not be classified as hazardous under GHS criteria, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general safety data for chemical compounds and should be adapted to specific experimental conditions.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk. | To protect eyes from splashes or aerosols of this compound, which could cause irritation or injury. |
| Hand Protection | Permeation-resistant gloves such as nitrile rubber, butyl rubber, or PVC. | To prevent skin contact with the compound. This is crucial as some sources indicate it may be a skin sensitizer. |
| Body Protection | A standard laboratory coat. For procedures with a higher risk of contamination, consider a disposable gown. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If aerosols may be generated or ventilation is poor, a respirator may be necessary. | To prevent inhalation of the compound, which could cause respiratory tract irritation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form or preparing stock solutions.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][2]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.
-
Clothing: Remove any contaminated clothing immediately.[1][2]
Storage:
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]
-
Temperature: Store at temperatures between 5°C and 30°C (40°F and 86°F). Protect from freezing and direct sunlight.[1]
-
Security: For added safety, consider storing in a locked cabinet or area accessible only to authorized personnel.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Containers: Collect waste in designated, sealed containers.
-
Environmental Precautions: Do not allow the product to enter drains, soil, or surface water.[1]
First Aid Measures
In case of exposure to this compound, follow these first aid procedures and seek medical attention if symptoms persist.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if necessary.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2] |
Visualizing Safety Protocols
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the decision-making process for selecting appropriate PPE.
Caption: Workflow for handling this compound.
Caption: Decision tree for PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
